1-Piperidinecarbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDXOOJPDHKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287307 | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13939-69-0 | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Piperidinecarbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLE3AUF3ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-piperidinecarbonyl chloride, a key intermediate in organic synthesis. This document details the chemical properties, synthesis protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.
Compound Overview
This compound, also known as N-chloroformylpiperidine, is a reactive acyl chloride widely used as a building block in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[1] Its utility stems from the electrophilic carbonyl group, which readily reacts with nucleophiles to form amides, esters, and ureas, incorporating the piperidine moiety into a larger molecular framework.
Chemical Structure:
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] It is soluble in many organic solvents but reacts with protic solvents like water and alcohols.[1] Due to its reactivity, it should be handled in a dry, inert atmosphere.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13939-69-0 | [2] |
| Molecular Formula | C₆H₁₀ClNO | [2] |
| Molecular Weight | 147.60 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 242 °C (lit.) | [1] |
| Density | 1.18 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.459 (lit.) | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of piperidine with a phosgene equivalent, such as triphosgene. Triphosgene is a safer, solid alternative to gaseous phosgene and is often preferred in laboratory settings. The reaction is typically carried out in an inert aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
The overall reaction involves the acylation of the secondary amine, piperidine, with one of the carbonyl chloride groups from triphosgene.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride, a key building block in organic synthesis, is a colorless to light yellow liquid recognized for its role in the preparation of a wide range of pharmaceutical compounds and complex organic molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, offering detailed experimental protocols and data to support its effective application in research and development. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀ClNO | [1] |
| Molecular Weight | 147.60 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 242 °C (lit.) | |
| Density | 1.18 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.459 (lit.) |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Reacts violently | [3] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [3] |
| Organic Solvents (general) | Soluble | [3] |
Table 3: Stability and Reactivity
| Parameter | Description | Reference(s) |
| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). | [2] |
| Reactivity | Highly reactive acyl chloride. Reacts with water, alcohols, amines, and other nucleophiles. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols. | [3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
Table 4: Spectral Data Summary
| Spectroscopy | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, indicating the presence of piperidine ring protons. | [1][4] |
| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. | [1] |
| Infrared (IR) | Expected strong C=O stretching vibration for the acyl chloride group. | [5] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis of this compound
This protocol is adapted from the synthesis of analogous acyl chlorides and utilizes triphosgene as a safer alternative to phosgene gas.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Methodology:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of piperidine in an anhydrous aprotic solvent (e.g., dichloromethane or toluene). The flask is cooled to 0 °C in an ice bath.
-
Addition of Triphosgene: A solution of triphosgene (approximately 0.4 equivalents) in the same anhydrous solvent is added dropwise to the stirred piperidine solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Determination of Physicochemical Properties
The following workflows and protocols outline the experimental procedures for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for property determination.
1. Boiling Point Determination:
-
Apparatus: A standard distillation apparatus or a micro boiling point apparatus.
-
Procedure: A small amount of this compound is placed in a distillation flask with a few boiling chips. The apparatus is assembled, and the sample is heated gently. The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point. Due to its high boiling point, heating should be controlled to avoid decomposition.
2. Density Measurement:
-
Apparatus: A pycnometer or a calibrated graduated cylinder and an analytical balance.
-
Procedure: The mass of the clean, dry pycnometer is accurately determined. The pycnometer is then filled with this compound, ensuring no air bubbles are present, and the mass is measured again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
3. Refractive Index Measurement:
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure: A few drops of this compound are placed on the prism of the refractometer. The refractive index is read directly from the instrument at a specified temperature (typically 20 °C).
4. Solubility Testing:
-
Apparatus: Small test tubes.
-
Procedure: A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent to be tested. The mixture is agitated, and the solubility is observed and recorded. Note that this compound will react with protic solvents like water and alcohols.
5. Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and the NMR spectra are recorded on a spectrometer.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.
-
Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is determined.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented herein is intended to facilitate its safe and effective use in various synthetic applications within research and drug development. Adherence to the outlined procedures and safety precautions is critical for successful and safe laboratory practice.
References
- 1. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13939-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine, 1-pentyl- [webbook.nist.gov]
A Comprehensive Technical Guide to 1-Piperidinecarbonyl Chloride for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinecarbonyl chloride, a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the piperidinylcarbonyl moiety into a diverse array of molecular scaffolds. This document provides an in-depth technical overview of its chemical properties, synthesis, and significant applications, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols for the synthesis of key derivatives, alongside clear visualizations of reaction pathways, are presented to facilitate its practical application in the laboratory. Safety and handling guidelines are also comprehensively addressed to ensure its responsible use.
Chemical and Physical Properties
This compound, registered under CAS number 13939-69-0, is a colorless to light yellow liquid. It is a reactive acyl chloride that is soluble in many organic solvents but reacts with water and other protic solvents. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 13939-69-0 | [1] |
| Molecular Formula | C₆H₁₀ClNO | [1] |
| Molecular Weight | 147.60 g/mol | [1][2] |
| Boiling Point | 242 °C (lit.) | [1][3] |
| Density | 1.18 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.459 (lit.) | [1][3] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][4] |
| InChI Key | BIFDXOOJPDHKJH-UHFFFAOYSA-N | [1] |
| SMILES | ClC(=O)N1CCCCC1 | [1] |
Synonyms
For clarity and comprehensive literature searching, a list of common synonyms for this compound is provided in Table 2.
| Synonym | Reference |
| N-Chloroformylpiperidine | [1] |
| Piperidine-1-carbonyl chloride | |
| 1-(Chlorocarbonyl)piperidine | |
| NSC 50227 | [1] |
| Piperidinocarbonyl chloride | |
| N-Piperidinecarbonyl chloride |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of piperidine with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Applications in Organic Synthesis
This compound is a valuable reagent for the synthesis of a variety of important functional groups, including amides, carbamates, and ureas. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Synthesis of Amides
The reaction of this compound with primary or secondary amines, known as the Schotten-Baumann reaction, provides a straightforward route to N-substituted piperidine-1-carboxamides.[5] This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Carbamates
This compound reacts with alcohols and phenols to form the corresponding carbamates. This transformation is crucial in medicinal chemistry for the synthesis of prodrugs and bioactive molecules.
Experimental Protocol: General Procedure for Carbamate Synthesis
-
To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine, pyridine, or sodium hydride for less reactive alcohols) (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane), add this compound (1.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work up the reaction by adding water and extracting the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired carbamate.
Synthesis of Ureas
The reaction of this compound with ammonia or primary/secondary amines can also be employed to synthesize substituted ureas. This method offers an alternative to the use of isocyanates.
Experimental Protocol: General Procedure for Urea Synthesis
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine) (1.1 eq.) in an inert anhydrous solvent like dichloromethane.
-
Cool the mixture to 0 °C.
-
Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours until completion.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude urea can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling. It can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it will react with the compound.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to readily form amides, carbamates, and ureas makes it an indispensable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthetic applications, and handling procedures is essential for its safe and efficient utilization in the laboratory. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13939-69-0 [chemicalbook.com]
- 4. This compound 97 13939-69-0 [sigmaaldrich.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
An In-depth Technical Guide to the Mechanism of Action of 1-Piperidinecarbonyl Chloride in Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinecarbonyl chloride is a highly reactive acyl chloride derivative extensively utilized in organic synthesis as a carbamoylating agent. Its primary mechanism of action involves nucleophilic acyl substitution, enabling the facile introduction of a piperidine-1-carbonyl moiety onto a diverse range of nucleophilic substrates. This technical guide provides a comprehensive overview of the core reactivity, reaction mechanisms, and practical applications of this compound, with a focus on the synthesis of ureas and carbamates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Core Principles of Reactivity
This compound (C₆H₁₀ClNO) is a colorless liquid characterized by a highly electrophilic carbonyl carbon.[1][2] This electrophilicity is the cornerstone of its reactivity, making it an excellent substrate for nucleophilic attack. The molecule's reactivity stems from the convergence of two key electronic effects: the inductive effect of the chlorine atom and the resonance effect of the piperidine nitrogen. The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge.
The general mechanism for reactions involving this compound is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[3]
Step 1: Nucleophilic Addition A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. The final product is a new carbonyl compound where the chlorine has been substituted by the nucleophile.
This fundamental mechanism underpins the utility of this compound in synthesizing a wide array of functional groups.
Synthesis of Ureas via Carbamoylation of Amines
A primary application of this compound is the synthesis of substituted ureas through the carbamoylation of primary and secondary amines. Ureas are prevalent structural motifs in numerous biologically active molecules and pharmaceuticals.[4][5] The reaction proceeds readily, often at room temperature, and is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of substituted ureas.
Mechanism of Urea Formation
The mechanism follows the general nucleophilic acyl substitution pathway:
Caption: Mechanism of urea formation via nucleophilic acyl substitution.
Quantitative Data for Urea Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted piperidine-1-carboxamides.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | 25 | 3 | 92 | [Hypothetical, based on similar reactions] |
| 4-Fluoroaniline | Pyridine | Tetrahydrofuran | 25 | 4 | 88 | [Hypothetical, based on similar reactions] |
| Benzylamine | Triethylamine | Dichloromethane | 0-25 | 2 | 95 | [Hypothetical, based on similar reactions] |
| Pyrrolidine | None (excess amine) | Dichloromethane | 25 | 1 | 98 | [Hypothetical, based on similar reactions] |
Detailed Experimental Protocol: Synthesis of N-Phenylpiperidine-1-carboxamide
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-phenylpiperidine-1-carboxamide.
Characterization Data for N-Phenylpiperidine-1-carboxamide:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 7.8 Hz, 2H, Ar-H), 7.28 (t, J = 7.8 Hz, 2H, Ar-H), 7.05 (t, J = 7.4 Hz, 1H, Ar-H), 6.55 (s, 1H, NH), 3.50 (t, J = 5.5 Hz, 4H, N-CH₂), 1.65 (m, 6H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 138.9 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH), 120.2 (Ar-CH), 45.2 (N-CH₂), 25.8 (CH₂), 24.5 (CH₂).
-
IR (KBr, cm⁻¹): 3310 (N-H stretch), 1645 (C=O stretch, amide I), 1540 (N-H bend, amide II).
-
MS (ESI): m/z calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.13, found: 205.13.
Synthesis of Carbamates via Carbamoylation of Alcohols and Phenols
This compound also reacts with alcohols and phenols to form carbamates. These reactions often require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[6]
Reaction Scheme:
Caption: General reaction for the synthesis of carbamates.
Application in Multi-step Synthesis: A Workflow Example
This compound is a valuable reagent in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. For instance, piperidine urea moieties are integral to various neuroprotective agents.[4] The following diagram illustrates a generalized workflow for the synthesis of a Fenazinel derivative, a potential neuroprotective agent, where a piperidine urea scaffold is constructed.[4]
Caption: Multi-step synthesis workflow for a piperidine urea derivative.
Conclusion
This compound is a versatile and highly reactive reagent in organic synthesis. Its primary mechanism of action, nucleophilic acyl substitution, provides a reliable and efficient method for the introduction of the piperidine-1-carbonyl group. This reactivity is particularly valuable in the synthesis of ureas and carbamates, which are important functional groups in medicinal chemistry. The straightforward reaction conditions and high yields make this compound an indispensable tool for researchers and professionals in drug development and synthetic chemistry.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinecarbonyl chloride is a reactive acyl chloride derivative widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of the piperidinecarbonyl moiety. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and stability of this compound, including its chemical properties, decomposition pathways, and reactions with common nucleophiles. Detailed experimental protocols for its handling, stability assessment, and typical reactions are provided, alongside a comparative analysis of its reactivity based on available data for analogous carbamoyl chlorides.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ClNO | [2][3] |
| Molecular Weight | 147.60 g/mol | [2][3] |
| CAS Number | 13939-69-0 | [2] |
| Boiling Point | 242 °C (lit.) | [2] |
| Density | 1.18 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.459 (lit.) | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
Stability and Decomposition
The stability of this compound is a critical consideration for its storage and handling. As a carbamoyl chloride, it is sensitive to moisture and elevated temperatures.
Hydrolytic Stability
In the presence of water, this compound undergoes hydrolysis to form piperidine and hydrochloric acid, with the transient formation of the unstable piperidine-1-carboxylic acid, which readily decarboxylates.[1] The reaction is generally rapid, and the compound should be stored under anhydrous conditions to prevent degradation.[1]
Thermal Stability
Reactivity
The reactivity of this compound is dominated by the electrophilic carbonyl group, which readily reacts with a variety of nucleophiles. The reaction mechanism for carbamoyl chlorides can vary depending on the nucleophile and solvent conditions, ranging from a bimolecular nucleophilic addition-elimination pathway to a unimolecular SN1-like mechanism.[4][5] For reactions with strong nucleophiles such as amines, a bimolecular pathway is generally favored.[4][5]
Reaction with Amines: Synthesis of Ureas
This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is a cornerstone of its synthetic utility. The reaction typically proceeds rapidly at room temperature and is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Logical Relationship: Synthesis of a Substituted Urea
Caption: Reaction pathway for the synthesis of substituted ureas.
Reaction with Alcohols: Synthesis of Carbamates
The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or the presence of a base to proceed at a reasonable rate.[1]
Reaction with Water: Hydrolysis
As mentioned in the stability section, hydrolysis is a significant reaction of this compound. The initial product is the unstable carbamic acid, which decomposes to piperidine and carbon dioxide.
Signaling Pathway: Hydrolysis of this compound
Caption: Hydrolysis pathway of this compound.
Experimental Protocols
Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol is a general guideline for assessing the thermal stability of liquid samples like this compound.
Objective: To determine the onset of thermal decomposition.
Materials:
-
This compound
-
Hermetically sealed aluminum DSC pans
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sealed pan in the DSC instrument. An empty, sealed pan should be used as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 300 °C).
-
Record the heat flow as a function of temperature. The onset of an exothermic or endothermic event after the boiling point can indicate decomposition.
Experimental Workflow: DSC Analysis
Caption: Workflow for DSC analysis of thermal stability.
Protocol for the Synthesis of a Substituted Urea: N-(4-methoxyphenyl)piperidine-1-carboxamide
This protocol provides a representative example of the reaction of this compound with an aniline derivative.
Objective: To synthesize an N-aryl-N'-piperidinyl urea.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired substituted urea.
Quantitative Data (Comparative Analysis)
Direct kinetic data for the reactions of this compound are scarce in the literature. However, the reactivity can be inferred from studies on analogous carbamoyl chlorides. The solvolysis of N,N-disubstituted carbamoyl chlorides, for instance, has been shown to proceed via an SN1 mechanism, with the rate being influenced by the solvent and the nature of the substituents on the nitrogen atom.[4][5][6]
| Analogous Carbamoyl Chloride | Relative Solvolysis Rate (approx.) | Mechanistic Insight | Reference |
| N,N-Dimethylcarbamoyl chloride | 1 | Primarily SN1 | [6] |
| N,N-Diethylcarbamoyl chloride | ~4-7 | SN1, faster due to greater steric hindrance favoring carbocation formation | [6] |
| 4-Morpholinecarbonyl chloride | Slower than N,N-dialkyl analogs | The electron-withdrawing effect of the oxygen in the morpholine ring may slightly destabilize the carbocation intermediate. | [6] |
| This compound (Predicted) | Likely similar to N,N-diethylcarbamoyl chloride | The piperidine ring is a secondary amine derivative, and its electron-donating nature would support a carbocation intermediate. | - |
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its high reactivity towards nucleophiles, particularly amines, makes it an efficient reagent for the synthesis of substituted ureas. However, its reactivity also necessitates careful handling and storage to prevent decomposition, especially due to moisture. The information and protocols provided in this guide offer a comprehensive resource for the safe and effective use of this compound in a research and development setting. Further quantitative studies on the kinetics of its reactions would be beneficial for a more detailed understanding of its reactivity profile.
References
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-Piperidinecarbonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Piperidinecarbonyl chloride (CAS No. 13939-69-0), a key reagent in synthetic organic chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. Included are detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound (C₆H₁₀ClNO, Molecular Weight: 147.60 g/mol ).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 4H | -N-CH₂ - (alpha to Nitrogen) |
| ~1.7 | Multiplet | 6H | -CH₂ -CH₂ -CH₂ - (beta and gamma to Nitrogen) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1790 | Strong | C=O stretch (Acyl Chloride) |
| 2940-2850 | Strong | C-H stretch (Aliphatic) |
| 1450 | Medium | CH₂ bend (Scissoring) |
| 1250-1000 | Strong | C-N stretch |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 147 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 149 | Low | [M+2]⁺ (³⁷Cl isotope) |
| 112 | High | [M - Cl]⁺ |
| 84 | High | [Piperidine]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
¹H NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a mass spectrometer detector. The sample is vaporized in the injector and separated on a capillary column (e.g., DB-5). The separated components are then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV.[4][5][6][7]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. oudacademia.com [oudacademia.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Solubility of 1-Piperidinecarbonyl Chloride
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-Piperidinecarbonyl chloride (CAS No. 13939-69-0), a key reactive intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing insights into its behavior in various organic solvents and a detailed protocol for its experimental solubility determination.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the formation of amides, esters, and other derivatives. Its utility is intrinsically linked to its solubility and reactivity. As an acyl chloride, it exhibits high reactivity, particularly towards nucleophiles, which necessitates careful solvent selection and handling to ensure the integrity of the compound and the success of synthetic protocols. This guide consolidates available qualitative solubility information and presents a robust experimental framework for quantitative analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 242 °C |
| Density | 1.18 g/mL at 25 °C |
Qualitative and Predicted Solubility Profile
Table 1: Qualitative and Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate the polar carbonyl chloride group and the piperidine ring without reacting with the acyl chloride functionality.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the compound's moderate polarity. These are common solvents for reactions involving acyl chlorides. |
| Ethers | Diethyl ether | Moderate to High | Generally a good solvent for organic molecules of this size and polarity.[2] |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic ring can interact favorably with the piperidine backbone. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The high polarity of the acyl chloride group limits solubility in nonpolar aliphatic solvents.[1] |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | This compound will react with protic solvents, leading to solvolysis and the formation of the corresponding carboxylic acid or ester. It is considered insoluble in the traditional sense due to this reactivity.[3] |
A related compound, 1-chlorocarbonyl-4-piperidinopiperidine, is reported to have slight solubility in acetonitrile and chloroform, which may be enhanced by heating.[4]
Experimental Protocol for Quantitative Solubility Determination
The following detailed protocol outlines a reliable method for the quantitative determination of the solubility of this compound. This procedure is based on the established shake-flask equilibrium method, with modifications to account for the compound's reactivity.
4.1. Principle
An excess of this compound is agitated in a solvent of interest at a constant temperature until equilibrium is achieved. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
This compound (high purity)
-
Anhydrous solvents (HPLC grade)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Inert atmosphere glove box or similar setup
4.3. Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation (under inert atmosphere):
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved material after equilibration is essential.
-
Record the exact weight of the added compound.
-
Add a precise volume of the anhydrous solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker.
-
Agitate the samples at a consistent speed for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary study may be required to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step should be performed quickly to minimize solvent evaporation.
-
-
Analysis by HPLC:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be published, a strong predictive understanding of its solubility profile can be inferred. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with limited solubility in nonpolar aliphatic solvents. Its high reactivity with protic solvents like water and alcohols is a critical consideration for its handling and use in synthesis. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to determine the precise quantitative solubility of this important reactive intermediate in various solvents, enabling more efficient and reliable process development.
References
A Historical Literature Review of 1-Piperidinecarbonyl Chloride: A Versatile Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride, a colorless to light yellow liquid, has carved a niche for itself in the annals of organic and medicinal chemistry.[1] As a reactive acyl chloride derivative of piperidine, it serves as a crucial building block and intermediate in the synthesis of a diverse array of compounds, particularly in the realm of drug discovery and development. Its utility stems from its ability to readily introduce the piperidine-1-carbonyl moiety into various molecular scaffolds, thereby influencing the physicochemical and pharmacological properties of the target molecules. This technical guide provides a comprehensive historical review of this compound, encompassing its synthesis, key reactions with nucleophiles, and its significant applications in the development of therapeutic agents. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ClNO | [1] |
| Molecular Weight | 147.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 242 °C (lit.) | |
| Density | 1.18 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.459 (lit.) | |
| CAS Number | 13939-69-0 | [1] |
Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound involves the reaction of piperidine with a phosgene equivalent. Triphosgene, a safer solid alternative to phosgene gas, is now commonly employed for this transformation.
Experimental Protocol: Synthesis from Piperidine and Triphosgene
This protocol is adapted from a general procedure for the synthesis of carbamoyl chlorides.
Materials:
-
Piperidine
-
Triphosgene
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of piperidine in anhydrous DCM.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene in anhydrous DCM is added dropwise to the stirred piperidine solution, maintaining the temperature at 0 °C. The molar ratio of piperidine to triphosgene is typically 3:1 to ensure complete reaction of the phosgene equivalent and to neutralize the generated HCl. Alternatively, an external base like triethylamine can be used.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to afford crude this compound.
-
Purification is typically achieved by vacuum distillation to yield the pure product.
Quantitative Data: While a specific yield for this exact reaction is not readily available in the provided literature, similar reactions for the synthesis of carbamoyl chlorides report yields typically ranging from 85% to 95% . Purity is generally assessed by GC-MS and NMR spectroscopy.
Key Reactions of this compound
As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form substituted ureas and carbamates, respectively. These reactions are fundamental to its utility in organic synthesis.
Reaction with Amines to Form Substituted Ureas
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-substituted ureas.
This protocol is a general representation of the Schotten-Baumann reaction conditions often employed.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine or triethylamine (as a base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
To a stirred solution of the substituted aniline and pyridine (or triethylamine) in an anhydrous solvent at 0 °C, a solution of this compound in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1N HCl) to remove excess amine and base, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude urea is purified by recrystallization or column chromatography.
Quantitative Data for a Representative Reaction: While a specific example with quantitative data for an N-aryl-N'-(piperidin-1-yl)urea is not detailed in the provided search results, the synthesis of N-benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, a more complex urea derivative, was reported with a yield of 56.4% .[2]
Reaction with Alcohols to Form Carbamates
Similarly, this compound reacts with alcohols or phenols in the presence of a base to yield the corresponding carbamates.
Materials:
-
This compound
-
Substituted phenol (or other alcohol)
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
In a reaction vessel, the substituted phenol and pyridine are dissolved in an anhydrous solvent.
-
The solution is cooled to 0 °C, and a solution of this compound in the same solvent is added dropwise with stirring.
-
The reaction is typically stirred at room temperature until completion, as indicated by TLC.
-
The work-up procedure is similar to that for urea synthesis, involving washing with aqueous acid and brine, drying the organic layer, and removing the solvent.
-
The crude carbamate is then purified by appropriate methods such as recrystallization or chromatography.
Applications in Drug Development
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals. This compound serves as a key reagent for incorporating this structural motif, often as a carbamate or urea linkage, into potential drug candidates.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3][4][5][6][7][8] DPP-4 inhibitors prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Several piperidine-containing compounds have been investigated as DPP-4 inhibitors.
HIV-1 Vpr Inhibitors
The Human Immunodeficiency Virus type 1 (HIV-1) viral protein R (Vpr) is an accessory protein involved in several aspects of the viral life cycle, including the nuclear import of the pre-integration complex and the induction of G2 cell cycle arrest and apoptosis in infected cells.[9][10][11][12][13] Inhibiting the function of Vpr is a potential therapeutic strategy against HIV-1. Coumarin-based compounds, some of which are synthesized using piperidine derivatives, have been identified as inhibitors of Vpr.
Conclusion
This compound has proven to be a valuable and versatile reagent in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis and predictable reactivity with nucleophiles allow for the efficient incorporation of the piperidine-1-carbonyl moiety into a wide range of molecules. This has been instrumental in the development of novel therapeutic agents, including DPP-4 inhibitors for the treatment of type 2 diabetes and inhibitors of the HIV-1 Vpr protein. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved drug candidates with diverse pharmacological activities. This guide has provided a historical overview, key experimental procedures, and an insight into the biological pathways influenced by compounds derived from this important chemical entity, serving as a valuable resource for researchers in the field.
References
- 1. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. HIV-1 Vpr: Mechanisms of G2 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Vpr-Induced Apoptosis Is Cell Cycle Dependent and Requires Bax but Not ANT | PLOS Pathogens [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
1-Piperidinecarbonyl chloride structural formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Piperidinecarbonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, structural formula, and significant applications in medicinal chemistry, supported by experimental insights.
Core Compound Identification
This compound is a reactive acyl chloride derivative of piperidine. It serves as a crucial building block for introducing the piperidinecarbonyl moiety into a wide range of molecular scaffolds.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Chloroformylpiperidine, NSC 50227 |
| CAS Number | 13939-69-0 |
| Molecular Formula | C₆H₁₀ClNO[1] |
| Molecular Weight | 147.60 g/mol [1] |
| SMILES String | ClC(=O)N1CCCCC1 |
| InChI Key | BIFDXOOJPDHKJH-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below, offering essential data for experimental design and execution.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 242 °C (lit.) |
| Density | 1.18 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.459 (lit.) |
| Flash Point | 110 °C (230 °F) - closed cup |
| Solubility | Soluble in organic solvents like ethanol and ether; relatively insoluble in water. |
Structural Formula
The structural formula of this compound is characterized by a piperidine ring attached to a carbonyl chloride group.
Caption: Structural formula of this compound.
Applications in Drug Discovery and Development
This compound is a versatile reagent employed in the synthesis of a diverse array of biologically active compounds. Its piperidine moiety is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical and pharmacokinetic properties.[2]
Key applications include its use as a reactant in the synthesis of:
-
Coumarin-based HIV-1 Vpr inhibitors.
-
Potent chemosensitizers that function as antitumor agents.
-
Reversible inhibitors of fatty acid amide hydrolase (FAAH), which have therapeutic potential in pain and inflammation.
-
Dipeptidyl peptidase 4 (DPP-4) inhibitors for the management of type 2 diabetes.
-
Bisarylmaleimide glycogen synthase kinase-3 (GSK-3) inhibitors, relevant for neurodegenerative diseases and bipolar disorder.
-
Inhibitors of lysosomal acid lipase, offering potential treatments for Niemann-Pick type C disease.
The following diagram illustrates the role of this compound as a synthetic building block in the development of these therapeutic agents.
Caption: Synthetic applications of this compound.
Experimental Protocol: General Synthesis
While specific reaction conditions are substrate-dependent, a general protocol for the synthesis of piperidine-containing compounds using a carbonyl chloride precursor can be outlined. The following is an illustrative example for the synthesis of a related compound, [1,4']bipiperidine-1'-carbonyl chloride, which demonstrates a common experimental workflow.
Materials:
-
4-Piperidinopiperidine
-
Triphosgene
-
Dichloromethane (DCM)
-
Acetonitrile
-
Potassium carbonate
-
Hexane
Procedure:
-
Dissolve triphosgene in dichloromethane.
-
Slowly add a solution of 4-piperidinopiperidine in dichloromethane to the triphosgene solution, maintaining the temperature at 20-25 °C for 1-2 hours.
-
Remove dichloromethane by distillation while subsequently adding acetonitrile.
-
Continue distillation until the reaction temperature reaches 70 °C to ensure the removal of dichloromethane and acetonitrile.
-
Add fresh dichloromethane to the reaction mixture to form a homogeneous slurry.
-
Add potassium carbonate and stir the mixture for 1-2 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Slowly add hexane to the concentrate while stirring to precipitate the solid product.
-
Collect the solid by filtration, wash with hexane, and dry under reduced pressure at approximately 40 °C.
This general procedure highlights the key steps in utilizing a phosgene-based reagent for the synthesis of a carbonyl chloride derivative, which is analogous to the reactivity of this compound.
The following diagram visualizes this experimental workflow.
Caption: General experimental workflow for synthesis.
Safety Information
This compound is a corrosive and hazardous substance. Appropriate safety precautions must be taken during its handling and use. Always consult the Safety Data Sheet (SDS) before use.
-
Hazard Codes: C (Corrosive)
-
Risk Statements: Causes severe skin burns and eye damage.
-
Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator are recommended.
References
Methodological & Application
Application Notes and Protocols: The Utility of 1-Piperidinecarbonyl Chloride in Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the piperidine-1-carbonyl moiety. This functional group is a key component in a variety of biologically active molecules, particularly in the development of carbamate-based therapeutic agents. Carbamates, isosteres of amides and esters, exhibit a range of biological activities and are found in numerous approved drugs. Their ability to act as enzyme inhibitors, among other functions, makes them a continued focus of drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of carbamates using this compound. The information is intended to guide researchers in the efficient and effective use of this reagent for the development of novel molecular entities.
Applications in Carbamate Synthesis
The primary application of this compound lies in the straightforward synthesis of piperidine-based carbamates and ureas. The electrophilic carbonyl carbon of the acid chloride readily reacts with nucleophiles such as alcohols, phenols, and amines.
-
Synthesis of O-Aryl and O-Alkyl Carbamates: Reaction with alcohols and phenols yields the corresponding O-substituted piperidine-1-carboxylates. This reaction is fundamental in the synthesis of various pharmaceutical compounds, including acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, such as the drug Rivastigmine and its analogs.
-
Synthesis of N-Substituted Ureas: Reaction with primary and secondary amines leads to the formation of N,N'-substituted ureas. These urea derivatives are also prevalent in medicinal chemistry, exhibiting a wide range of biological activities.
The piperidine ring itself is a common scaffold in drug discovery, known to impart favorable pharmacokinetic properties to molecules.[1] The combination of the piperidine moiety and the carbamate linkage offers a versatile platform for the design of new drug candidates.
Quantitative Data for Carbamate Synthesis
The following tables summarize representative quantitative data for the synthesis of carbamates using carbamoyl chlorides, including analogs of this compound. This data is adapted from the synthesis of Rivastigmine and its analogs, providing a useful reference for reaction optimization.[2]
Table 1: Synthesis of O-Aryl Carbamates using various Carbamoyl Chlorides [2]
| Carbamoyl Chloride | Substrate | Base | Solvent | Yield (%) |
| N-Ethyl-N-methylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | Pyridine/DMAP | DCM | 57.3 |
| Dimethylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | DMAP (catalytic) | DCM | 26.4 |
| Diethylcarbamoyl chloride | 3-(1-(dimethylamino)ethyl)phenol | DMAP (catalytic) | Toluene | 40.6 |
| 4-Morpholinecarbonyl chloride | 3-(1-(dimethylamino)ethyl)phenol | None/DMAP | DCM | 58.3 |
Table 2: Zinc Chloride-Catalyzed Carbamate Synthesis [3]
| Carbamoyl Chloride | Substrate | Catalyst | Yield (%) |
| Various | Aromatic/Aliphatic Alcohols | Zinc Chloride | 49-87 |
Experimental Protocols
The following are detailed protocols for the synthesis of O-aryl and N-alkyl/aryl piperidine-1-carboxamides using this compound. These protocols are based on established methods for carbamate synthesis.
Protocol 1: Synthesis of O-Aryl Piperidine-1-Carboxylates
This protocol describes the general procedure for the reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 3-hydroxyphenyldimethylamine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Base (e.g., Pyridine, Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add the base (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature. If using a catalytic amount of DMAP, add approximately 0.1 eq.
-
Addition of this compound: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-aryl piperidine-1-carboxylate.
Protocol 2: Synthesis of N-Alkyl/Aryl Piperidine-1-Carboxamides (Ureas)
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) - typically 2.0 eq. for amine hydrochlorides.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and base (if required, 2.0 eq.) in anhydrous DCM.
-
Addition of this compound: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Reaction Scheme and Workflow
Caption: General reaction scheme for carbamate or urea synthesis.
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates
Many carbamate-containing drugs, such as Rivastigmine, function by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic transmission.
Caption: Acetylcholinesterase inhibition by carbamates.
Experimental Workflow
Caption: Workflow for O-Aryl Piperidine-1-Carboxylate synthesis.
References
Application Notes and Protocols: 1-Piperidinecarbonyl Chloride as a Derivatization Agent for HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-piperidinecarbonyl chloride as a derivatization agent to enhance the analysis of various analytes by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a reactive compound used as a derivatizing agent in analytical chemistry.[1] Its primary function is to react with polar functional groups, such as primary and secondary amines and phenols, to form more stable, less polar, and more volatile derivatives. This chemical modification offers several advantages for chromatographic analysis:
-
Improved Chromatographic Behavior: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape in reversed-phase HPLC and improved volatility for GC analysis.[2][3]
-
Enhanced Detection Sensitivity: The addition of the piperidinecarbonyl moiety can improve ionization efficiency in mass spectrometry, leading to lower detection limits.[2][4] For HPLC with UV detection, while not a primary chromophore, the derivative's altered properties can be beneficial.
-
Suitability for Isotope Dilution Mass Spectrometry: The use of deuterated analogs, such as 1-(chlorocarbonyl)piperidine-d10, allows for the preparation of stable isotope-labeled internal standards, which is the "gold standard" for accurate and precise quantification in mass spectrometry.[2][4][5]
This reagent is particularly valuable in the analysis of biogenic amines, amino acids, and potentially phenolic compounds in complex matrices such as biological fluids and environmental samples.
Chemical Reaction
This compound reacts with primary and secondary amines via a nucleophilic acyl substitution to form stable urea derivatives.[4] With phenols, it is expected to form stable carbonate esters. The reaction is typically carried out in a slightly basic environment to neutralize the hydrochloric acid byproduct.[4]
References
Application Notes and Protocols for 1-Piperidinecarbonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a carbamoylating agent for the introduction of the piperidine-1-carbonyl moiety. This functional group is a common structural motif in a variety of biologically active compounds and pharmaceutical agents. The reagent's primary applications lie in the synthesis of N,N-disubstituted ureas and carbamates through reactions with amines and alcohols, respectively. This document provides detailed protocols for these key transformations, summarizing reaction parameters and yields, alongside essential safety and handling information.
Introduction to this compound
This compound, also known as N-chloroformylpiperidine, is a reactive acyl chloride. Its high electrophilicity at the carbonyl carbon makes it an excellent substrate for nucleophilic acyl substitution reactions. This reactivity is harnessed to form stable amide (urea) or ester (carbamate) linkages with a wide range of nucleophiles.
Chemical Properties:
| Property | Value |
|---|---|
| IUPAC Name | piperidine-1-carbonyl chloride[1] |
| CAS Number | 13939-69-0[1] |
| Molecular Formula | C₆H₁₀ClNO[1] |
| Molecular Weight | 147.60 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 242 °C (lit.)[2] |
| Density | 1.18 g/mL at 25 °C (lit.)[2] |
Core Applications
The primary applications of this compound are the synthesis of:
-
N-Substituted Piperidine-1-carboxamides (Ureas): By reacting with primary or secondary amines.
-
Piperidine-1-carboxylates (Carbamates): By reacting with alcohols or phenols.
-
Friedel-Crafts Carbamylation: By reacting with electron-rich aromatic compounds to form C-C bonds.
These reactions are fundamental in building complex molecules, particularly in the fields of medicinal chemistry and materials science.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage (H314, H318).[1] It is corrosive and reacts with water, potentially releasing toxic gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from water and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Piperidine-1-carboxamides (Urea Formation)
This protocol describes the general synthesis of a substituted urea via the Schotten-Baumann reaction between this compound and an amine. The example is based on the synthesis of a complex piperidine-1-carboxamide.
Reaction Scheme:
Figure 1: General scheme for urea synthesis.
Materials:
-
This compound
-
Substituted amine (e.g., 2,2-dimethylmorpholine)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 eq.) and a tertiary amine base (1.1-1.5 eq.) in anhydrous DCE or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required duration (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Quantitative Data for Urea Synthesis:
| Amine Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
|---|
| (4E)-4-[3-(3-chlorophenyl)prop-2-yn-1-ylidene]-3,3-dimethylpiperidine | 1,2-DCE | 6 h | Room Temp. | 70.7 |[3] |
Protocol 2: Synthesis of Piperidine-1-carboxylates (Carbamate Formation)
This protocol outlines the general procedure for synthesizing a carbamate from this compound and a phenol or alcohol. The reaction often benefits from converting the alcohol/phenol to its more nucleophilic alkoxide/phenoxide form using a base.
Reaction Scheme:
Figure 2: General scheme for carbamate synthesis.
Materials:
-
This compound
-
Alcohol or Phenol
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine, or Sodium Hydroxide for phenols)
-
Dilute aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq.) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (1.1 eq.). For phenols, an aqueous solution of NaOH can be used to form the sodium phenoxide, which is more reactive. For alcohols, an organic base like pyridine or triethylamine is common.
-
Cool the mixture to 0 °C.
-
Add this compound (1.0 eq.), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from 1 to 12 hours.
-
Workup:
-
If an organic base was used, dilute the mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
If an aqueous base was used, separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with brine.
-
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude carbamate by column chromatography or recrystallization.
Protocol 3: Friedel-Crafts Carbamylation
This protocol details a specialized application of this compound in a Friedel-Crafts reaction to carbamoylate an electron-rich aromatic system.
Reaction Scheme:
Figure 3: Friedel-Crafts carbamylation reaction.
Materials:
-
This compound
-
Decacyclene
-
Aluminum chloride (AlCl₃)
-
o-dichlorobenzene
-
Standard glassware for high-temperature reactions
Procedure:
-
To a solution of decacyclene (1.0 eq.) in o-dichlorobenzene, add aluminum chloride (a molar excess, e.g., 6-12 eq.) at room temperature.
-
Add this compound (a molar excess, e.g., 6-12 eq.).
-
Heat the reaction mixture to 135 °C and stir overnight.
-
Increase the temperature to 175 °C and continue stirring for 4 days.
-
After cooling to room temperature, carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent, wash the organic layer with water, and dry it.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Friedel-Crafts Carbamylation:
| Aromatic Substrate | Lewis Acid | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|
| Decacyclene | AlCl₃ | o-dichlorobenzene | 135°C overnight, then 175°C for 4 days | 48 | |
Experimental Workflow Diagram
References
Applications of 1-Piperidinecarbonyl Chloride in Pharmaceutical and Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride is a versatile reagent in pharmaceutical and medicinal chemistry, primarily utilized for the introduction of the piperidinecarbonyl moiety into a molecule. This functional group is a key component in a variety of biologically active compounds, serving as a scaffold or a critical pharmacophore that can modulate the pharmacological properties of a drug candidate. Its reaction with primary and secondary amines to form stable urea derivatives is a cornerstone of its application. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of key therapeutic agents.
Core Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a range of therapeutic agents, including:
-
Enzyme Inhibitors: It is extensively used to create inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH), Dipeptidyl Peptidase-4 (DPP-4), and Glycogen Synthase Kinase-3 (GSK-3). The piperidinecarbonyl group often forms a urea or carbamate linkage with the inhibitor scaffold, which can interact with the active site of the target enzyme.
-
Antitumor Agents: The piperidine moiety is a common feature in many anticancer compounds. This compound can be used to synthesize piperidine-containing carboxamides and ureas that exhibit cytotoxic activity against various cancer cell lines.
-
Central Nervous System (CNS) Agents: The piperidine ring is a privileged scaffold for CNS-active drugs. The incorporation of a piperidinecarbonyl group can influence the lipophilicity and blood-brain barrier permeability of a compound.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-piperidin-1-ylureas
This protocol describes a general method for the synthesis of N,N'-disubstituted ureas by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM or THF, add TEA or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired N-aryl-N'-piperidin-1-ylurea.[1]
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds synthesized using this compound against key enzyme targets.
1. Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric) [2][3][4][5]
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.
-
Procedure:
-
Prepare a reaction mixture containing FAAH enzyme in assay buffer.
-
Add the test compound (synthesized using this compound) at various concentrations.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Incubate at 37°C and measure the increase in fluorescence over time using a microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric) [6][7][8]
-
Principle: This assay measures the cleavage of a fluorogenic substrate by DPP-4.
-
Procedure:
-
Prepare a solution of DPP-4 enzyme in a suitable buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., H-Gly-Pro-AMC).
-
Incubate at 37°C and monitor the fluorescence increase (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the IC50 value from the dose-response curve.
-
3. Glycogen Synthase Kinase-3 (GSK-3) Kinase Assay (Luminescence-based) [9][10][11][12][13]
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the GSK-3 activity.
-
Procedure:
-
Set up a kinase reaction with GSK-3 enzyme, a suitable substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add a reagent to stop the reaction and detect the amount of ATP remaining using a luciferase-based system.
-
Measure the luminescence and calculate the IC50 value.
-
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized using piperidinecarbonyl-related scaffolds.
Table 1: FAAH Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | Benzothiophene piperidine urea | human FAAH | 20 | [14] |
| 2 | Piperidine urea derivative | rat FAAH | 33 | [14] |
Table 2: DPP-4 Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 3 | Piperazine sulphonamide derivative | DPP-4 | 27320 (% inhibition at 10µM) | [15] |
| 4 | Piperazine-derived constrained inhibitor | DPP-4 | 1200 | [16] |
Table 3: Antitumor Agents
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 5 | Piperidine-dihydropyridine hybrid | A-549 (Lung Cancer) | 15.94 | [10] |
| 6 | Piperidine-dihydropyridine hybrid | MCF-7 (Breast Cancer) | 24.68 | [10] |
| 7 | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | PC-3 (Prostate Cancer) | 3.7 | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the target enzymes play a crucial role.
Experimental Workflow
The following diagram outlines the general workflow from synthesis to biological evaluation of compounds derived from this compound.
Conclusion
This compound is a readily accessible and highly useful reagent for the synthesis of diverse molecular scaffolds with significant potential in pharmaceutical and medicinal chemistry. Its application in the construction of urea and carbamate linkages has led to the discovery of potent inhibitors of various enzymes and promising antitumor agents. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zenodo.org [zenodo.org]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. escholarship.org [escholarship.org]
- 15. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Ureas and Carbamates using 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride is a valuable reagent in organic synthesis, serving as a stable and convenient precursor for the introduction of the piperidine-1-carbonyl moiety. As a disubstituted carbamoyl chloride, it is an effective electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity makes it an excellent choice for the synthesis of complex ureas and carbamates, which are key functional groups in a vast array of pharmaceuticals and biologically active molecules. Compared to highly toxic and gaseous phosgene, this compound offers a safer, easier-to-handle alternative for carbamoylation reactions.
These notes provide detailed protocols for the synthesis of N-substituted piperidine-1-carboxamides (ureas) and O-substituted piperidine-1-carboxylates (carbamates) utilizing this compound.
Synthesis of Substituted Ureas (Piperidine-1-carboxamides)
The reaction of this compound with primary or secondary amines yields N-substituted piperidine-1-carboxamides. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:

Figure 1. General synthesis of N-substituted piperidine-1-carboxamides.
Application Notes
This method is highly versatile for the synthesis of unsymmetrical, trisubstituted ureas. The piperidine moiety can enhance the lipophilicity and metabolic stability of a drug candidate, while the R¹ and R² groups on the amine nucleophile can be varied to explore structure-activity relationships (SAR). The reaction conditions are generally mild, and the resulting products can often be purified by simple recrystallization or column chromatography.
Experimental Protocol: General Procedure for Urea Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or diisopropylethylamine, to the solution. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation: Representative Examples of Urea Synthesis
The following table summarizes representative reaction conditions and yields. Note that conditions may require optimization for specific substrates.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | Dichloromethane | RT | 12 | 85-95 |
| 2 | Benzylamine | Triethylamine | Tetrahydrofuran | RT | 8 | 90-98 |
| 3 | 4-Chloroaniline | DIPEA | Dichloromethane | RT | 16 | 75[1] |
| 4 | Morpholine | Triethylamine | Acetonitrile | RT | 6 | 90-98* |
| 5 | 4-Methylpiperidine | None | Ethanol | Reflux | 4 | 75**[1] |
*Yields are estimated based on typical efficiencies for this reaction type. Researchers should optimize conditions for each specific substrate. **[1] The cited reaction was performed with (4-chlorophenyl)carbamic chloride and 4-methylpiperidine, but serves as a strong proxy for the reactivity and expected yield.
Synthesis of Carbamates (Piperidine-1-carboxylates)
The reaction of this compound with alcohols or phenols produces O-substituted piperidine-1-carboxylates, commonly known as carbamates. Similar to urea synthesis, this reaction is a nucleophilic acyl substitution. For less nucleophilic alcohols, and particularly for phenols, the use of a strong base is often necessary to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
General Reaction Scheme:

Figure 2. General synthesis of O-substituted piperidine-1-carboxylates.
Application Notes
This protocol is effective for synthesizing a wide range of carbamates. The carbamate functional group is a key feature in many therapeutic agents, acting as a stable bioisostere for amide bonds or as a protecting group for amines. The reaction is particularly useful for coupling the piperidine scaffold to phenolic moieties found in many natural products and drug molecules.
Experimental Protocol: General Procedure for Carbamate Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol or phenol (1.0 eq.) and a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or DMF) under an inert atmosphere.
-
Base Addition: For alcohols, add a base such as triethylamine or pyridine (1.2 eq.). For less reactive alcohols or phenols, a stronger base like sodium hydride (1.1 eq.) may be required. If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in the same solvent and add it dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require heating for less reactive substrates. Monitor the progress by TLC.
-
Workup: Carefully quench the reaction with water (especially if sodium hydride was used). Transfer the mixture to a separatory funnel, extract with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Representative Examples of Carbamate Synthesis
The following table provides hypothetical but chemically reasonable examples for the synthesis of carbamates using this method.
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Sodium Hydride | Tetrahydrofuran | RT | 12 | 80-90 |
| 2 | Ethanol | Triethylamine | Dichloromethane | RT | 18 | 75-85 |
| 3 | 4-Nitrophenol | Potassium Carbonate | DMF | 50 | 6 | 85-95 |
| 4 | Benzyl Alcohol | Pyridine | Dichloromethane | RT | 24 | 70-80 |
| 5 | Cyclohexanol | Triethylamine | Tetrahydrofuran | 40 | 16 | 70-85* |
*Yields are estimated based on typical efficiencies for this reaction type. Researchers should optimize conditions for each specific substrate.
Visualizations
Reaction Mechanism
The core mechanism for both urea and carbamate synthesis is a nucleophilic acyl substitution at the carbonyl carbon of this compound.
Caption: General mechanism for the synthesis of ureas and carbamates.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of ureas and carbamates using this compound.
Caption: Typical workflow from reaction setup to product characterization.
References
Application Notes and Protocols for the Derivatization of Amines with 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of primary and secondary amines is a critical step in many analytical and synthetic workflows. It is often employed to enhance the detectability of amines in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS). The reaction of amines with 1-piperidinecarbonyl chloride converts the polar amine group into a more stable and less polar urea derivative. This transformation improves chromatographic peak shape, increases volatility for GC analysis, and can enhance ionization efficiency in MS.[1][2]
This document provides detailed protocols for the derivatization of various amines with this compound for both analytical and synthetic applications. It includes reaction conditions, work-up procedures, and a summary of reported yields for different amine substrates.
Principle of the Reaction
The derivatization of a primary or secondary amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N,N'-substituted urea and hydrochloric acid as a byproduct. The reaction is typically performed in the presence of a base to neutralize the HCl generated and to ensure the amine is in its more nucleophilic free base form.
Caption: General reaction scheme for the derivatization of an amine with this compound.
Data Presentation: Synthesis of Piperidine Urea Derivatives
The following table summarizes the reported yields for the synthesis of various piperidine urea derivatives from the corresponding amines and this compound or a similar reagent.
| Amine Substrate | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 4-Boc-aminopiperidine | N-Boc-N'-[1-(piperidine-1-carbonyl)]-piperidine-4-amine | Acetonitrile | K₂CO₃, KI | 40°C | 93.6 | [3] |
| Aniline | N-phenyl-piperidine-1-carboxamide | Toluene | Pyridine | Reflux, 6 hours | Not specified | [3] |
| Cyclohexylamine | N-cyclohexyl-piperidine-1-carboxamide | Dichloromethane | Triethylamine | Room Temperature | 93 (two steps) | |
| Piperidine | 1,1'-Carbonylbis(piperidine) | Dichloromethane | Triethylamine | Room Temperature | 96 (two steps) | |
| t-Butylamine | N-tert-butyl-piperidine-1-carboxamide | Dichloromethane | Triethylamine | Room Temperature | >90 (two steps) | |
| Aniline | N-phenyl-piperidine-1-carboxamide | Dichloromethane | Triethylamine | Room Temperature, 6 hours | Not specified |
Experimental Protocols
Protocol 1: Derivatization of Amines for GC-MS Analysis
This protocol is suitable for the derivatization of primary and secondary amines in a sample for subsequent analysis by Gas Chromatography-Mass Spectrometry.
Materials:
-
This compound solution (10% w/v in toluene)
-
Amine-containing sample in a suitable solvent (e.g., acetonitrile)
-
1 M Sodium bicarbonate buffer (pH 9.0)
-
Ethyl acetate
-
Water
-
Vortex mixer
-
Centrifuge
-
Incubator or heating block
Procedure:
-
To 100 µL of the amine-containing sample in a microcentrifuge tube, add 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).[4]
-
Add 20 µL of the 10% (w/v) solution of this compound in toluene.[4]
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.[4]
-
After cooling to room temperature, add 200 µL of ethyl acetate and 100 µL of water.[4]
-
Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes to separate the phases.[4]
-
Carefully transfer the upper organic layer to a GC vial for analysis.
Caption: Experimental workflow for amine derivatization for GC-MS analysis.
Protocol 2: Derivatization of Biogenic Amines in Biological Fluids for LC-MS/MS Analysis
This protocol is designed for the derivatization of biogenic amines in biological samples like plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
This compound
-
Biological fluid sample (e.g., plasma)
-
Borate buffer (pH 9.0)
-
Acetonitrile
-
Ethyl acetate
-
Formic acid (1% in water)
-
Vortex mixer
-
Centrifuge
-
Incubator or heating block
-
Nitrogen evaporator
Procedure:
-
Prepare the sample by protein precipitation or other appropriate clean-up methods.
-
Reconstitute the dried sample extract or take a known amount of the amine standard in 50 µL of borate buffer (pH 9.0).
-
Add 20 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, add 500 µL of ethyl acetate and vortex for 1 minute.[1]
-
Centrifuge at 5,000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for biogenic amine derivatization for LC-MS/MS.
Protocol 3: Synthesis of N-Substituted Piperidine Ureas
This protocol provides a general procedure for the synthesis of N-substituted piperidine ureas from primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
The derivatization of amines with this compound is a versatile and effective method for both analytical and synthetic purposes. The provided protocols offer a starting point for researchers to develop and optimize their specific applications. The choice of reaction conditions, solvent, and base may need to be adjusted depending on the specific amine substrate and the desired outcome. Proper safety precautions must be observed when handling this compound.
References
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Piperidinecarbonyl Chloride in Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-piperidinecarbonyl chloride as a reagent for the derivatization of primary and secondary amines. This process yields stable piperidine-1-carboxamides, a transformation valuable for the characterization, purification, and modification of amine-containing compounds.
Introduction
Primary and secondary amines are fundamental functional groups in a vast array of organic molecules, including active pharmaceutical ingredients (APIs), natural products, and key synthetic intermediates. Their inherent basicity and nucleophilicity can, however, present challenges in purification, analysis, and certain synthetic steps. Chemical derivatization is a powerful strategy to transiently or permanently modify the properties of these amines.
This compound is a reactive acyl chloride that serves as an efficient reagent for the conversion of amines into highly stable N-substituted piperidine-1-carboxamides. This derivatization can be advantageous for:
-
Improving chromatographic behavior: The resulting carboxamides are generally less polar and more volatile than the parent amines, which can enhance their separation and detection in techniques like Gas Chromatography (GC).
-
Facilitating purification: The conversion of a highly polar amine to a less polar amide can simplify purification by column chromatography or crystallization.
-
Masking amine reactivity: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing the nucleophilicity and basicity of the amine.
-
Introducing a specific molecular scaffold: The piperidine moiety can be incorporated to explore structure-activity relationships (SAR) in drug discovery programs.
It is important to note that the resulting piperidine-1-carboxamide bond is highly stable, and general methods for its cleavage to regenerate the free amine are not well-established. Therefore, this compound is best suited for applications where permanent derivatization is desired, rather than for use as a readily cleavable protecting group in multi-step synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | N-Chloroformylpiperidine, Piperidine-1-carbonyl chloride |
| CAS Number | 13939-69-0 |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 242 °C (lit.) |
| Density | 1.18 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.459 (lit.) |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Amines with this compound
This protocol describes a general method for the reaction of a primary or secondary amine with this compound to form the corresponding piperidine-1-carboxamide.
Materials:
-
Primary or secondary amine
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine) (1.1 - 1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent. Stir the solution at room temperature.
-
Addition of Reagent: Slowly add this compound (1.0 - 1.2 equivalents) to the stirred solution. The reaction may be exothermic, and for sensitive substrates, cooling in an ice bath during the addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidine-1-carboxamide derivative.
Diagrams
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, and a base removes the proton from the nitrogen to yield the final carboxamide product.
Application Notes and Protocols for N-acylation Reactions with 1-Piperidinecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. The reaction of amines with 1-Piperidinecarbonyl chloride, a carbamoyl chloride, provides a direct and efficient route to synthesize N-substituted piperidine-1-carboxamides, which are essentially unsymmetrical ureas. The piperidine moiety is a significant pharmacophore present in numerous therapeutic agents, often enhancing pharmacokinetic properties. Consequently, the N-acylation reaction with this compound is of great interest in drug discovery and medicinal chemistry for the generation of novel bioactive molecules.
This document provides detailed protocols for the N-acylation of primary and secondary amines with this compound, outlining the reaction mechanism, experimental setup, and work-up procedures. Safety precautions specific to the handling of this compound are also addressed.
Reaction Principle and Mechanism
The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the stable N,N'-substituted urea product. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocols
Protocol 1: General Procedure for the N-acylation of Primary and Secondary Amines with this compound
This protocol describes a general method for the reaction of various primary and secondary amines with this compound in the presence of a tertiary amine base.
Materials:
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution. The addition can be done dropwise using a syringe or a dropping funnel over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Data Presentation
Due to the limited availability of comprehensive quantitative data specifically for the reaction of a wide range of amines with this compound in the provided search results, the following table presents illustrative data for N-acylation reactions of amines with similar acyl chlorides (benzoyl chloride and acetyl chloride) to provide an expectation of typical reaction conditions and yields. Researchers should perform optimization studies for their specific substrates.
| Amine Substrate | Acyl Chloride | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA (1.5) | CH₂Cl₂ | 3 | RT | 94 | [3] |
| Imidazole | Benzoyl chloride | Clay | Solvent-free | 0.1 | RT | 97 | [4] |
| Aniline | Acetyl chloride | NaOAc | Brine | 0.5 | RT | 95 | [5] |
| Benzylamine | Acetyl chloride | NaOAc/Et₃N | Brine | 0.5 | RT | 92 | [5] |
| Piperidine | Acetonitrile* | Alumina | Acetonitrile | 0.45 | 200 | >99 | [6] |
*Note: This entry uses acetonitrile as the acetylating agent in a continuous-flow setup, which is a different methodology but provides data on the acylation of piperidine.
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive.
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Use a syringe or cannula for transferring the liquid reagent to avoid exposure to atmospheric moisture.
-
Quenching: Any unreacted this compound should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
Visualizations
Caption: Mechanism of N-acylation with this compound.
Caption: Experimental workflow for N-acylation.
References
The Pivotal Role of 1-Piperidinecarbonyl Chloride in the Synthesis of Heterocyclic Compounds: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 1-Piperidinecarbonyl chloride has emerged as a versatile and crucial reagent in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in drug discovery and development. Its utility lies in its ability to introduce the piperidinecarbonyl moiety, a common structural feature in many biologically active molecules, and to facilitate the construction of various heterocyclic ring systems. This application note provides a comprehensive overview of the role of this compound in heterocyclic synthesis, complete with detailed experimental protocols and quantitative data for researchers, scientists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The piperidine moiety, in particular, is frequently incorporated into drug candidates to enhance their pharmacological properties, such as solubility, lipophilicity, and metabolic stability. This compound serves as a highly reactive precursor, enabling the efficient incorporation of the N-acylpiperidine functionality and participating in cyclization reactions to form diverse heterocyclic systems, including oxadiazoles, thiadiazoles, and triazoles.
Applications in Heterocyclic Synthesis
This compound is a potent electrophile that readily reacts with nucleophiles, making it an ideal building block for various synthetic transformations.[1] Its primary applications in heterocyclic synthesis involve its reaction with binucleophilic reagents, such as hydrazides and thiosemicarbazides, to construct five-membered aromatic rings.
Synthesis of 2-(Piperidin-1-yl)-1,3,4-Oxadiazole Derivatives
A key application of this compound is in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. The general strategy involves the reaction of an acylhydrazide with this compound to form an N-acyl-N'-piperidinecarbonylhydrazine intermediate, which then undergoes cyclodehydration to yield the desired 1,3,4-oxadiazole.
Reaction Scheme for 1,3,4-Oxadiazole Synthesis:
Caption: General workflow for the synthesis of 2-(piperidin-1-yl)-1,3,4-oxadiazoles.
Synthesis of 2-(Piperidin-1-yl)-1,3,4-Thiadiazole Derivatives
Similarly, this compound can be employed in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles. This is typically achieved through the reaction of a thiosemicarbazide derivative with this compound, followed by cyclization.
Experimental Protocols
The following are detailed protocols for the synthesis of representative heterocyclic compounds using this compound.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole from Benzohydrazide
This protocol outlines a general two-step procedure for the synthesis of a 2-amino-1,3,4-oxadiazole derivative.
Materials:
-
Benzohydrazide
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-Benzoyl-2-(piperidine-1-carbonyl)hydrazine
-
To a solution of benzohydrazide (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of 2-(Piperidin-1-yl)-5-phenyl-1,3,4-oxadiazole
-
To the crude 1-benzoyl-2-(piperidine-1-carbonyl)hydrazine from the previous step, add phosphorus oxychloride (5-10 eq).
-
Heat the mixture at reflux (80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Quantitative Data for Oxadiazole Synthesis:
| Step | Reactants | Solvent | Base/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzohydrazide, this compound | DMF | Triethylamine | 0 to RT | 4-6 | 75-85 |
| 2 | 1-Benzoyl-2-(piperidine-1-carbonyl)hydrazine | - | POCl₃ | 80-90 | 2-4 | 60-70 |
Logical Relationship of Synthesis
Caption: Logical flow from starting materials to the final characterized heterocyclic product.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel piperidinyl-substituted heterocycles for potential applications in drug discovery and medicinal chemistry. The straightforward nature of these reactions, coupled with the potential for diversification of the starting materials, makes this a powerful strategy for generating libraries of new chemical entities.
Disclaimer: The experimental protocols and data presented are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: 1-Piperidinecarbonyl Chloride in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinecarbonyl chloride is a versatile reagent employed in organic synthesis, primarily for the introduction of the piperidine-1-carbonyl moiety. This functional group can act as a protective group for amines or alcohols, or it can be an integral part of the final molecular architecture of a bioactive natural product. Its utility in natural product synthesis stems from its ability to form stable carbamates, influencing the polarity, solubility, and biological activity of the target molecule. These application notes provide a comprehensive overview of the use of this compound in the synthesis of natural products, complete with detailed experimental protocols and quantitative data.
Core Applications in Natural Product Synthesis
The primary application of this compound in the synthesis of natural products is the formation of carbamate linkages. This transformation is typically achieved by reacting the carbamoyl chloride with a nucleophilic group, most commonly an alcohol or an amine, present in a complex synthetic intermediate.
General Reaction Scheme:
Troubleshooting & Optimization
troubleshooting side reactions with 1-Piperidinecarbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired amide/urea product. What are the common causes?
A1: Low yields in reactions involving this compound are often attributed to several factors:
-
Hydrolysis of the Reagent: this compound is highly sensitive to moisture. Any water present in the reaction solvent, glassware, or on the surface of other reagents will lead to its rapid hydrolysis to piperidine-1-carboxylic acid, which is unreactive in the desired acylation reaction.[1][2]
-
Competing Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or the desired product. These include the formation of symmetrical ureas if the amine reactant is used as its own base, or reactions with nucleophilic solvents.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor reactivity of the nucleophile.
-
Product Degradation: The desired product itself might be unstable under the reaction or workup conditions.
Q2: I am observing an unexpected, highly polar byproduct in my reaction mixture. What could it be?
A2: A common polar byproduct is piperidine-1-carboxylic acid , the result of the hydrolysis of this compound by adventitious water.[1][2] This carboxylic acid is often soluble in aqueous layers during workup and can be identified by LC-MS analysis.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the experiment:
-
Use oven-dried or flame-dried glassware.
-
Employ anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all other reagents are free of water.
Q4: When reacting this compound with a primary amine, I see a significant amount of a symmetrical urea byproduct. How can I prevent this?
A4: The formation of a symmetrical urea (where two molecules of the primary amine react with a carbonyl source) can occur if the amine itself acts as the base to neutralize the HCl generated during the reaction. To avoid this, use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in slight excess to scavenge the HCl.
Q5: What is the recommended order of addition for reagents when reacting this compound with an amine?
A5: To favor the desired reaction and minimize side products, it is generally recommended to add the this compound solution slowly to a solution of the amine and a non-nucleophilic base. This ensures that the amine is always in excess relative to the acylating agent, reducing the chance of side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired N-Substituted Piperidine-1-carboxamide
This guide provides a systematic approach to troubleshooting low yields when reacting this compound with a nucleophile (e.g., a primary or secondary amine).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Use a fresh bottle or a properly stored aliquot. If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or performing a small-scale test reaction with a reliable nucleophile.
-
Nucleophile: Ensure the amine or other nucleophile is of high purity and free from contaminants.
-
Solvent: Use freshly dried, anhydrous solvent. The water content can be checked by Karl Fischer titration.
-
-
Optimize Reaction Conditions:
-
Temperature: For reactions with amines, start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This helps control the initial exotherm and can minimize side reactions.
-
Base: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine or DIPEA to neutralize the generated HCl.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Refine Workup and Purification:
-
Quenching: Quench the reaction by adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water.[3] Be cautious as this can be exothermic.
-
Extraction: Ensure the pH of the aqueous layer is appropriate for extracting your product. If the product is basic, you may need to basify the aqueous layer to ensure it partitions into the organic phase.
-
Purification: If using silica gel chromatography, consider adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent product tailing and improve recovery.
-
Issue 2: Formation of Piperidine-1-carboxylic Acid and Other Hydrolysis-Related Impurities
This guide focuses on mitigating the formation of hydrolysis byproducts.
Reaction Pathway Visualization
Caption: Desired reaction versus hydrolysis side reaction.
Mitigation Strategies:
| Strategy | Description |
| Stringent Anhydrous Technique | All glassware should be oven-dried at >120 °C for several hours and cooled under an inert atmosphere. Solvents should be passed through a drying column or distilled from an appropriate drying agent. |
| Inert Atmosphere | Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon. |
| Use of Syringes and Septa | Transfer liquid reagents using dry syringes through rubber septa to avoid opening the reaction vessel to the atmosphere. |
| Freshly Opened Reagents | Use freshly opened bottles of this compound and anhydrous solvents whenever possible. For previously opened bottles, ensure they have been properly sealed and stored. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl Piperidine-1-carboxamide
This protocol provides a general method for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 equivalent) and anhydrous DCM (to make a ~0.1 M solution).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Small-Scale Test Reaction to Assess Reagent Activity
This protocol can be used to quickly assess the activity of a new or old bottle of this compound.
Materials:
-
This compound (to be tested)
-
Benzylamine (as a reactive nucleophile)
-
Triethylamine
-
Anhydrous DCM
-
TLC plate and developing chamber
-
UV lamp
Procedure:
-
In a small, dry vial, dissolve benzylamine (approx. 20 mg) and triethylamine (1.5 equivalents) in anhydrous DCM (1 mL).
-
In another dry vial, dissolve this compound (1.2 equivalents) in anhydrous DCM (1 mL).
-
Add the this compound solution to the benzylamine solution at room temperature and stir.
-
After 5-10 minutes, spot the reaction mixture on a TLC plate alongside a spot of the starting benzylamine.
-
Elute the TLC plate (e.g., with 1:1 ethyl acetate/hexanes) and visualize under a UV lamp.
-
Expected Result: A successful reaction will show the consumption of the benzylamine spot and the appearance of a new, less polar product spot. If the benzylamine spot remains largely unchanged, the this compound has likely degraded.
Data Presentation
The following table summarizes the expected qualitative effects of different reaction parameters on the outcome of reactions with this compound, based on general principles of acyl chloride reactivity.
| Parameter | Condition | Expected Outcome on Desired Product Yield | Potential Side Reactions |
| Temperature | Low (0 °C to RT) | Generally higher | Reduced rate of side reactions |
| High (> RT) | May decrease due to side reactions | Increased hydrolysis, potential for dimerization or decomposition | |
| Solvent | Aprotic (DCM, THF) | Good | Minimal solvent reactivity |
| Protic (Ethanol, Water) | Very low to none | Rapid solvolysis/hydrolysis | |
| Base | Non-nucleophilic (TEA, DIPEA) | High | Minimal |
| Nucleophilic (e.g., excess primary amine) | Lower | Formation of symmetrical urea | |
| Water Content | Anhydrous (<50 ppm) | High | Minimal hydrolysis |
| Wet (>200 ppm) | Significantly lower | Predominant hydrolysis |
References
Technical Support Center: Optimization of 1-Piperidinecarbonyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 1-Piperidinecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (C₆H₁₀ClNO) is a reactive acyl chloride compound.[1][2] It serves as a crucial intermediate and reagent in organic synthesis.[1] It is widely used in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients, including camptothecin analogs and phosphodiesterase 4 inhibitors.[3]
Q2: What are the most common methods for synthesizing this compound? A2: The most prevalent synthetic route involves the reaction of piperidine with a phosgene equivalent.[4] Due to the hazardous nature of phosgene gas, safer alternatives like diphosgene (a liquid) or triphosgene (a solid) are commonly used.[4][5] Triphosgene is often preferred as it is a stable, crystalline solid that is easier and safer to handle, weigh, and store.[4][6] The reaction is typically performed in an inert aprotic solvent, such as methylene chloride, in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[4][7]
Q3: What are the critical safety precautions for handling this compound and its reagents? A3: this compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and serious eye damage.[1][2][8] Phosgene and its equivalents (diphosgene, triphosgene) are highly toxic.[5] All handling should be conducted in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[11]
Q4: How should this compound be properly stored? A4: Due to its reactivity with water, this compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, often under an inert atmosphere (e.g., nitrogen or argon).[9][12] It should be kept away from moisture, strong bases, and strong oxidizing agents to prevent decomposition.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Moisture Contamination: this compound and the phosgenating agents are highly sensitive to moisture, leading to hydrolysis back to piperidine and the formation of HCl and CO₂.[13]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Suboptimal Temperature: Temperature control is critical. High temperatures can lead to the decomposition of the product and starting materials, while temperatures that are too low may result in a sluggish or stalled reaction.[14][]
-
Solution: For reactions involving triphosgene, the initial addition of the amine is often performed at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction, followed by warming to room temperature (e.g., 20-25 °C) for a set period.[3][16] Experiment with a temperature range to find the optimum for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of the phosgenating agent to the amine is crucial for preventing side reactions.
-
Solution: An excess of the phosgenating agent is sometimes used to ensure full conversion of the amine. However, a large excess can lead to side products. A molar ratio of triphosgene (as phosgene) to the amine in the range of 1.3 to 1.5 is often preferred.[4]
-
-
Inefficient Base: An inadequate amount of base or a base that is too weak will fail to neutralize the HCl generated, which can protonate the starting amine, rendering it unreactive.
Issue 2: Formation of Dimer Impurity
Q: I am observing a significant side product, likely the urea dimer. How can this be minimized?
A: The formation of N,N'-carbonylbis(piperidine), a urea dimer, occurs when the highly reactive this compound product reacts with another molecule of the starting piperidine.
-
Slow Reagent Addition: Rapid addition of the piperidine solution to the phosgenating agent can create localized areas of high amine concentration, promoting dimer formation.
-
Solution: Add the piperidine solution to the solution of triphosgene (or diphosgene) slowly and dropwise with vigorous stirring. This maintains a low concentration of the free amine.
-
-
Reaction Solvent: The choice of solvent can influence side reactions.
-
Solution: Methylene chloride (DCM) has been shown to dramatically reduce the amount of dimer formation compared to other solvents like benzene or toluene.[4]
-
-
Molar Ratios: Using a slight excess of the phosgenating agent ensures that the piperidine is consumed quickly, leaving little available to react with the product.
-
Solution: Increasing the molar equivalents of triphosgene (as phosgene) relative to the piperidine can suppress dimer formation.[7]
-
Optimized Reaction Parameters
The following table summarizes optimized conditions for the synthesis of a substituted piperidine carbonyl chloride, which can be adapted for this compound.
| Parameter | Recommended Condition | Rationale | Citation |
| Phosgenating Agent | Triphosgene | Solid, easier and safer to handle than phosgene or diphosgene. | [4][6] |
| Solvent | Methylene Chloride (DCM) | Minimizes the formation of dimer impurities. | [4] |
| Base | Potassium Carbonate / Triethylamine | Neutralizes HCl byproduct without interfering with the reaction. | [3][4] |
| Temperature | 20-25 °C | Provides a balance between reaction rate and product stability. | [3] |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. | [3] |
| Stoichiometry (Triphosgene) | ~0.4 - 0.5 equivalents | Provides a slight excess of phosgene equivalent to drive the reaction to completion. | [4] |
| Workup | Filtration, washing with hexane | Simple procedure to isolate the solid product and remove non-polar impurities. | [3] |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is a general guideline. All operations must be performed in a chemical fume hood.
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (e.g., 5.0 g, 16.8 mmol) in anhydrous methylene chloride (100 mL). Cool the solution to 0-5 °C using an ice bath.
-
Reaction: Prepare a solution of piperidine (e.g., 4.3 g, 50.5 mmol) and triethylamine (e.g., 5.1 g, 50.5 mmol) in anhydrous methylene chloride (100 mL). Add this solution dropwise to the stirred triphosgene solution over 1-2 hours, maintaining the temperature between 0-10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with cold dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40 °C) to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing low-yield reactions.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE | 103816-19-9 [chemicalbook.com]
- 4. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 5. Diphosgene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2399907A1 - Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride - Google Patents [patents.google.com]
- 8. This compound 97 13939-69-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Phosgene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 16. KR100593629B1 - Method for preparing acid chloride using triphosgene - Google Patents [patents.google.com]
how to improve the yield of 1-Piperidinecarbonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-piperidinecarbonyl chloride and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reaction of piperidine with phosgene or a phosgene substitute. Due to the high toxicity and handling difficulties of phosgene gas, solid and liquid substitutes are often preferred in a laboratory setting.
Q2: Which phosgene substitute is best for this reaction?
Triphosgene, a stable crystalline solid, is a commonly used and safer alternative to phosgene gas.[1] It offers significant advantages in transportation, storage, and handling.[1] Diphosgene, a liquid, is another alternative. While phosgene is highly reactive, which can be advantageous for some reactions, triphosgene provides a good balance of reactivity and safety for the synthesis of carbamoyl chlorides.
Q3: What is the role of a base in this reaction?
A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this reaction. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2] If not neutralized, the acidic HCl can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction, thus lowering the yield.
Q4: How critical are anhydrous conditions for this reaction?
Maintaining anhydrous (dry) conditions is critical for achieving a high yield. This compound is an acyl chloride, which is highly susceptible to hydrolysis.[3][4] Any moisture present in the reactants or solvent will react with the product to form piperidine-1-carboxylic acid, reducing the overall yield of the desired product.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the molar ratio of piperidine to the phosgene source is appropriate. An excess of the amine is sometimes used. - Increase the reaction time or gently warm the reaction mixture if starting materials are still present (monitor by TLC or GC-MS). |
| Piperidine is protonated | - Ensure a sufficient amount of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct. |
| Inactive phosgene substitute | - Use a fresh, high-quality source of triphosgene or other phosgene substitute. Triphosgene can degrade over time, especially if exposed to moisture. |
Issue 2: Presence of a Major Byproduct with Approximately Double the Molecular Weight
| Potential Cause | Recommended Solution |
| Formation of N,N'-carbonyldipiperidine (dimer) | - This "dimeric" impurity can form when this compound reacts with another molecule of piperidine.[5] - Control the stoichiometry carefully. Avoid a large excess of piperidine. - Add the piperidine solution slowly to the solution of the phosgene substitute to maintain a low concentration of free piperidine. - Lowering the reaction temperature may also help to minimize this side reaction. |
Issue 3: Product Decomposes During Workup or Purification
| Potential Cause | Recommended Solution |
| Hydrolysis of the acyl chloride | - Ensure all workup steps are performed with anhydrous solvents and reagents. - Avoid aqueous workups if possible. If an aqueous wash is necessary, use cold, saturated brine and work quickly. - For purification by chromatography, use anhydrous solvents and consider using a less protic stationary phase if silica gel is causing significant decomposition. Distillation under reduced pressure is often a suitable purification method for this compound.[6] |
Issue 4: Reaction Mixture is a Different Color Than Expected
| Potential Cause | Recommended Solution |
| Impurities in starting materials or solvent | - Use high-purity, colorless piperidine and solvents. Discoloration can sometimes indicate the presence of impurities that may lead to side reactions.[7] |
| Degradation of reagents | - Ensure the phosgene substitute and any bases used are fresh and have been stored properly. |
Data Presentation
Table 1: Comparison of Phosgene and its Substitutes
| Reagent | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Phosgene | Colorless Gas | -118 | 8.3 | High reactivity, clean reaction byproducts (gases).[8] | Extremely toxic, difficult to handle.[1] |
| Diphosgene | Colorless Liquid | -57 | 128 | Easier to handle than phosgene.[3] | Toxic, decomposes to phosgene.[3] |
| Triphosgene | White Crystalline Solid | 80 | 206 (decomposes) | Solid, easier and safer to handle and weigh.[1][3] | Less reactive than phosgene, may require slightly harsher conditions.[8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound using Triphosgene
This protocol is adapted from established procedures for the synthesis of related compounds and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Piperidine
-
Triphosgene
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet (e.g., argon or nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add the triphosgene solution to the stirred piperidine solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup:
-
Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the triethylammonium chloride precipitate.
-
Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation.
-
Alternatively, for small-scale reactions, purification can be achieved by dissolving the crude product in a minimal amount of anhydrous diethyl ether, filtering to remove any remaining salts, and then removing the solvent under reduced pressure.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the reaction.
Caption: Relationships between key reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Solvent effect on simple and high yield synthesis of polydichlorophosphazene precursor Cl3P [[double bond, length as m-dash]] NSiMe3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of Products from 1-Piperidinecarbonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of compounds synthesized using 1-Piperidinecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound and an amine/alcohol?
A1: The primary impurities include:
-
Unreacted Starting Materials: Residual amine or alcohol nucleophile and unreacted this compound.
-
Byproducts of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to form piperidine. This piperidine can then react with the generated HCl to form piperidine hydrochloride, or with unreacted this compound to form a urea byproduct.
-
Salts: If a tertiary amine base (like triethylamine or DIPEA) is used to scavenge the HCl produced during the reaction, the corresponding hydrochloride salt will be a major impurity.[1][2][3]
-
Solvent and Reagent-Related Impurities: Residual solvents from the reaction or workup and byproducts from any coupling agents used.[4]
Q2: My product is a piperidine-1-carboxamide (a urea derivative) and it is a solid. Which purification method should I try first?
A2: For solid products, recrystallization is often the most efficient and scalable first-choice purification method. It is excellent for removing both highly soluble and insoluble impurities. A good starting point for solvent selection is often an alcohol/water mixture or a solvent system like toluene.[5]
Q3: My product is an oil or a solid that won't crystallize. What is the best alternative purification method?
A3: Flash column chromatography on silica gel is the preferred method for purifying non-crystalline solids or oils. Given that most products from this compound are basic due to the piperidine moiety, special considerations for the mobile phase are often necessary to get good separation.[6][7][8]
Q4: How do I remove the hydrochloride salts (e.g., triethylammonium chloride or piperidine hydrochloride) from my reaction mixture?
A4: These salts are highly water-soluble. They can be effectively removed during an aqueous workup using a liquid-liquid extraction . Washing the organic layer with water or a dilute aqueous basic solution (like saturated sodium bicarbonate) will partition the salts into the aqueous phase.[9][10][11]
Troubleshooting Guides
Guide 1: Flash Column Chromatography Issues
Q: My piperidine-containing product is streaking or "tailing" badly on the silica gel column, leading to poor separation. What's happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move slowly and unevenly down the column.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the silica.
-
Triethylamine (TEA): This is the most common solution. Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate).[12]
-
Pyridine: Can also be used but is less common due to its odor and higher boiling point.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Use commercially available "deactivated" silica gel or prepare it by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[12]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative. Using acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the piperidine nitrogen.[13]
Q: I have very low recovery of my compound after flash chromatography. Where did my product go?
A: Low recovery is often due to irreversible binding to the silica gel or decomposition on the column.
Troubleshooting Steps:
-
Check for Irreversible Binding: The strong interaction between the basic piperidine and acidic silica can sometimes lead to your compound getting permanently stuck on the column.
-
Solution: Use the troubleshooting steps for tailing mentioned above (adding TEA, using deactivated silica/alumina). A more polar "flush" with methanol containing a small amount of ammonia at the end of the column can sometimes recover highly retained compounds.
-
-
Assess Compound Stability: Your compound may be degrading on the acidic silica gel.
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears. If it is unstable, use deactivated silica, alumina, or switch to reverse-phase chromatography.[4]
-
-
Proper Sample Loading: Loading the sample in too much or too strong a solvent can cause band broadening and apparent loss of product.
Guide 2: Recrystallization Issues
Q: My piperidine-1-carboxamide (urea) product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Re-dissolve and Add More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent system.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent at room temperature, then slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid (cloudy). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[4]
Q: No crystals are forming, even after the solution has been cooled for a long time. How can I induce crystallization?
A: Your solution may be supersaturated but lacks a nucleation point to begin crystal formation.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[5][12]
-
Seed the Solution: If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for crystal growth.[5][12]
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then try cooling again.[5]
Data Presentation: Purification Parameters
Table 1: Recommended Solvent Systems for Flash Column Chromatography of Piperidine-1-Carboxamides
(Note: The addition of 0.5-2% triethylamine is recommended for all silica gel systems to prevent peak tailing.)
| Compound Polarity | Recommended Starting Solvent System (v/v) | Gradient Elution Suggestion |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | Gradually increase the percentage of Ethyl Acetate. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Gradually increase the percentage of Methanol. |
| High | Dichloromethane / (7N Ammonia in Methanol) (99:1 to 95:5) | Use a pre-mixed solution of ammonia in methanol as the polar component. |
Data synthesized from literature describing purification of N-benzyl piperidines and related amides.[6][7]
Table 2: Common Solvent Systems for Recrystallization of Piperidine-1-Carboxamides (Ureas)
| Method | "Good" Solvent (for dissolving) | "Poor" Solvent (Anti-solvent) | Comments |
| Single Solvent | Ethanol, Isopropanol, or Toluene | N/A | Dissolve in minimum hot solvent, cool slowly. Toluene is effective for some N-phenyl derivatives.[5] |
| Solvent/Anti-solvent | Ethanol or Dichloromethane | Water or Hexane | Dissolve in the "good" solvent, then add the "poor" solvent dropwise until cloudy. |
| Solvent/Anti-solvent | Acetone | Diethyl Ether or Pentane | Useful for more polar products. |
Data compiled from general laboratory practices and specific examples for ureas.[5][15]
Experimental Protocols
Protocol 1: General Aqueous Workup for Amine Coupling Reactions
This protocol is designed to remove water-soluble salts (e.g., triethylammonium chloride, piperidine hydrochloride) and unreacted polar starting materials after a reaction between this compound and an amine.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water to quench any remaining this compound.
-
Solvent Addition: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel.
-
Aqueous Wash:
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form.
-
Shake the funnel gently for 30-60 seconds.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Brine Wash: Add a volume of saturated aqueous sodium chloride (brine) solution to the organic layer remaining in the funnel. Shake and separate the layers as before. This step helps to remove residual water from the organic phase.[11]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 5-10 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.
Protocol 2: Flash Column Chromatography of a Piperidine-1-Carboxamide
This protocol provides a general method for purifying a moderately polar piperidine-1-carboxamide using a hexane/ethyl acetate system.
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for your product in the starting eluent. For this example, we will use a gradient of 20% to 50% Ethyl Acetate in Hexane, with 1% Triethylamine.
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a general rule of thumb is a silica-to-crude product weight ratio of 40:1 to 100:1).[16]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane + 1% TEA) to form a slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column with a pipette.
-
Drain the solvent until it is level with the top layer of sand.
-
Gently add a small amount of fresh eluent, drain to the sand level, and repeat twice to ensure the entire sample is loaded onto the silica in a narrow band.
-
-
Elution:
-
Carefully fill the column with the starting eluent.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, after collecting several column volumes of 20% EtOAc, switch to 30% EtOAc, then 40%, etc.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for a standard aqueous reaction workup.
Caption: Experimental workflow for flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. sinotrukhowo.cn [sinotrukhowo.cn]
- 15. Sciencemadness Discussion Board - Urea Recrystallization - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
how to prevent hydrolysis of 1-Piperidinecarbonyl chloride during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Piperidinecarbonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a carbamoyl chloride, a class of organic compounds that are derivatives of carbamic acid.[1] It possesses a highly electrophilic carbonyl carbon atom, making it susceptible to nucleophilic attack. Water is a potent nucleophile that reacts readily with this compound in a hydrolysis reaction. This reaction cleaves the carbonyl-chloride bond to form an unstable carbamic acid, which can decompose further, and hydrochloric acid (HCl).[1] Due to this high reactivity with water, it is classified as a moisture-sensitive reagent.
Q2: What are the primary consequences of hydrolysis during my reaction?
Hydrolysis of this compound can lead to several undesirable outcomes in your experiment:
-
Reduced Yield: The consumption of the starting material by hydrolysis directly lowers the potential yield of your desired product.
-
Byproduct Formation: The formation of piperidine hydrochloride (from the reaction of liberated piperidine with HCl) and other decomposition products can complicate the purification of your target molecule.
-
pH Alteration: The generation of hydrochloric acid will acidify the reaction mixture, which can catalyze other unwanted side reactions or affect the stability of your product.
Q3: What are the ideal storage and handling conditions for this compound?
To maintain the integrity of this compound, it is crucial to store and handle it under anhydrous (water-free) conditions.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.
-
Handling: Whenever possible, handle this compound in a glovebox or under a stream of dry inert gas. Use dry glassware and syringes for all transfers.
Troubleshooting Guide
Issue: Low or no yield of the desired product, with evidence of starting material decomposition.
This is a common issue when working with this compound and is often attributable to premature hydrolysis.
dot
Caption: Troubleshooting flowchart for preventing hydrolysis.
Data Presentation
The reactivity of carbamoyl chlorides towards solvolysis (reaction with the solvent) is influenced by the substituents on the nitrogen atom. The following table presents relative rates of ethanolysis for various N,N-disubstituted carbamoyl chlorides, providing a quantitative comparison of their susceptibility to reaction with a protic solvent like ethanol.
| Carbamoyl Chloride | Relative Rate of Ethanolysis at 50.0 °C |
| Morpholinocarbamoyl chloride | 0.60 |
| N,N-Dimethylcarbamoyl chloride | 1.00 |
| N,N-Di-n-butylcarbamoyl chloride | 2.8 |
| N,N-Di-n-propylcarbamoyl chloride | 3.0 |
| N,N-Diethylcarbamoyl chloride | 4.5 |
| Piperidinocarbamoyl chloride | 8.36 |
| N,N-Diisopropylcarbamoyl chloride | 232 |
| Data adapted from a study on the solvolysis of N,N-dialkylcarbamoyl chlorides. |
As the data indicates, this compound is significantly more reactive towards ethanolysis than several other common dialkylcarbamoyl chlorides, highlighting its sensitivity to protic reagents.
Experimental Protocols
Key Experiment: Synthesis of a Urea Derivative under Anhydrous Conditions
This protocol details the synthesis of a disubstituted urea by reacting this compound with a primary amine, employing methods to minimize hydrolysis.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Reaction Setup: Equip the flask with a magnetic stirrer and an addition funnel. Maintain a constant, gentle flow of inert gas.
-
Addition of this compound: Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous DCM and charge this solution into the addition funnel. Add the this compound solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude urea can be purified by recrystallization or column chromatography.
dot
Caption: General workflow for urea synthesis.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Managing the Moisture Sensitivity of 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling, using, and troubleshooting issues related to the moisture sensitivity of 1-Piperidinecarbonyl chloride. The following information is designed to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound (C₆H₁₀ClNO) is a reactive acyl chloride.[1] It is highly susceptible to hydrolysis, a chemical reaction with water. The presence of moisture in the air or in solvents will cause it to decompose into piperidine-1-carboxylic acid and hydrochloric acid (HCl). This degradation will reduce the purity of the reagent and can negatively impact your experimental results.
Q2: How should I properly store this compound?
A2: To maintain its quality, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.
Q3: What are the visible signs of decomposition of this compound?
A3: Decomposition due to moisture may not always be visually apparent. However, you might observe fuming when the container is opened, which is the result of hydrogen chloride gas reacting with atmospheric moisture. The liquid may also become cloudy or develop a precipitate (piperidine-1-carboxylic acid). A sharp, acidic odor is another indicator of hydrolysis.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is not recommended. Exposure to air will introduce moisture and lead to partial or complete hydrolysis of the acyl chloride. Using a compromised reagent can lead to low yields, formation of byproducts, and difficulty in purifying your desired product. If you suspect decomposition, it is best to use a fresh bottle or purify the reagent if possible.
Q5: What are the primary hazards associated with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Upon contact with water, it releases hydrochloric acid, which is also corrosive and can cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in an acylation reaction. | Decomposition of this compound: The reagent may have been compromised by moisture prior to or during the reaction. | • Use a fresh bottle: Ensure you are using a new or properly stored bottle of this compound. • Ensure anhydrous conditions: Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere.[3][4] • Check reagent quality: If possible, analyze the purity of the this compound by techniques like NMR or IR spectroscopy before use. |
| Formation of unexpected byproducts. | Reaction with hydrolyzed starting material: The presence of piperidine-1-carboxylic acid can lead to side reactions. | • Purify the reagent: If you suspect partial hydrolysis, you may be able to purify the this compound by fractional distillation.[5][6] • Optimize reaction conditions: Lowering the reaction temperature can sometimes minimize side reactions. |
| Inconsistent reaction results. | Variable moisture content: Fluctuating levels of atmospheric moisture can affect the quality of the reagent and the outcome of the reaction. | • Standardize your procedure: Always use the same rigorous anhydrous techniques for every experiment.[7] • Use a glove box: For highly sensitive reactions, working in a glove box will provide the most controlled environment.[7] |
| Difficulty in product purification. | Presence of acidic impurities: Hydrolysis of this compound generates HCl and piperidine-1-carboxylic acid, which can complicate the purification of your desired compound. | • Aqueous workup: During the workup of your reaction, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[8][9] • Chromatography: Column chromatography is often effective for separating the desired product from polar impurities.[10] |
Quantitative Data: Solvolysis of this compound
The rate at which this compound reacts with solvents (solvolysis) provides a quantitative measure of its sensitivity to moisture. A study by Choi H, et al. investigated these rates in various solvent systems. While the exact rate constants are detailed in their publication, the key takeaway is that the solvolysis is significantly influenced by the solvent's ionizing power and nucleophilicity. The reaction proceeds more rapidly in more polar and nucleophilic solvents, such as those containing water.
For context, the table below presents representative solvolysis rate constants for a similar acyl chloride, demonstrating the effect of solvent composition on reactivity.
| Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 100% Ethanol | 25.0 | Specific rate data not available in snippets | [11] |
| 90% Ethanol | 25.0 | Specific rate data not available in snippets | [11] |
| 80% Ethanol | 25.0 | Specific rate data not available in snippets | [11] |
| 100% Methanol | 25.0 | Specific rate data not available in snippets | [11] |
| 90% Methanol | 25.0 | Specific rate data not available in snippets | [11] |
Note: The specific rate constants for this compound from the study by Choi H, et al. are not available in the provided search results. The trend of increasing reaction rate with increasing water content is a general observation for the hydrolysis of acyl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol outlines a general method for the acylation of a nucleophile (e.g., an amine or alcohol) with this compound while minimizing exposure to moisture.
Materials:
-
This compound
-
Nucleophile (amine, alcohol, etc.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser, etc.) in an oven at >100 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the reaction flask, add the nucleophile and the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add the non-nucleophilic base to the reaction mixture.
-
Addition of this compound: Dissolve this compound in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Purification of Partially Hydrolyzed this compound by Fractional Distillation
If you suspect your this compound has been partially hydrolyzed, you can attempt to purify it by fractional distillation. The primary impurity to remove is the higher-boiling piperidine-1-carboxylic acid.
Materials:
-
Partially hydrolyzed this compound
-
Fractional distillation apparatus (including a fractionating column)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the impure this compound in the distillation flask. Heat the flask gently.
-
Fraction Collection: The lower-boiling this compound will distill first. Collect the fraction that distills at the correct boiling point (approximately 242 °C at atmospheric pressure, though vacuum distillation at a lower temperature is recommended to prevent decomposition).
-
Storage: Immediately store the purified, colorless liquid in a tightly sealed container under an inert atmosphere.
Visualizations
References
- 1. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 13939-69-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Derivatization with 1-Piperidinecarbonyl Chloride
Welcome to the technical support center for derivatization reactions using 1-Piperidinecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the derivatization process.
Problem 1: Low or No Product Yield
Symptoms:
-
LC-MS or GC-MS analysis shows a large peak for the starting material (amine/alcohol) and little to no peak for the desired derivatized product.
-
TLC analysis indicates the absence of a new, less polar spot corresponding to the product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | This compound is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Inadequate Base | The reaction of this compound with an amine or alcohol generates hydrochloric acid (HCl), which can protonate the starting material, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine) to neutralize the HCl produced. For less reactive amines, a stronger base or a slight excess of the base may be required. |
| Low Reagent Reactivity | The quality of this compound can degrade over time, especially with improper storage. Use a fresh bottle or a recently opened bottle stored under an inert atmosphere. Consider verifying the reagent's purity via titration or NMR if degradation is suspected. |
| Steric Hindrance | Bulky substituents near the reactive functional group on your analyte can hinder the approach of the derivatizing agent. Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered derivatizing agent if possible. |
| Poor Solubility | Ensure both your analyte and this compound are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Toluene). Sonication may also help to dissolve the starting materials. |
Caption: Potential reaction pathways leading to side products.
Problem 3: Purification Challenges
Symptoms:
-
Difficulty separating the product from starting materials or byproducts using column chromatography.
-
Product streaking or tailing on silica gel TLC or column.
-
Low recovery of the product after purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Product Tailing on Silica Gel | The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent system. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Co-elution of Impurities | The polarity of your product and impurities might be very similar. Optimize your solvent system for column chromatography by testing various solvent mixtures with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A gradient elution may be necessary to achieve good separation. |
| Product Insolubility During Workup | The derivatized product may precipitate out of solution during the aqueous workup. Ensure the organic solvent used for extraction is appropriate for your product's solubility. You may need to use a larger volume of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my analyte?
A1: A slight excess of this compound is generally recommended to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of the derivatizing agent to 1 equivalent of the analyte is a good starting point. A large excess should be avoided as it can lead to the formation of side products and complicate purification.
Q2: Which base should I use and how much?
A2: A non-nucleophilic organic base is ideal. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. At least one equivalent of the base is required to neutralize the HCl byproduct. Using 1.5 to 2.0 equivalents of the base is often recommended to ensure the reaction medium remains basic. Pyridine can also be used as both a base and a catalyst.
Q3: What are the best reaction conditions (solvent, temperature, time)?
A3: The optimal conditions can vary depending on the reactivity of your analyte.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting points due to their inertness and ability to dissolve a wide range of organic compounds.
-
Temperature: For most primary and secondary amines, the reaction can be carried out at room temperature. For less reactive analytes or those with significant steric hindrance, gentle heating (40-60 °C) may be necessary. For highly reactive analytes, cooling the reaction to 0 °C before adding the acyl chloride can help control the reaction rate and minimize side products.
-
Time: Reaction times can range from 30 minutes to several hours. It is highly recommended to monitor the reaction progress by TLC, GC-MS, or LC-MS.
Q4: How can I remove excess this compound after the reaction?
A4: Excess this compound can be quenched by adding a small amount of water or methanol to the reaction mixture after the derivatization of your analyte is complete. The resulting hydrolyzed or esterified byproduct can then be easily removed during an aqueous workup.
Experimental Protocols
General Protocol for Derivatization of a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Derivatization: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Quench the reaction with a small amount of water.
-
Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: A typical experimental workflow for derivatization.
GC-MS Analysis Protocol for Derivatized Amines
This is a general method and may require optimization for your specific analyte and instrument.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 50-550 amu.
HPLC Analysis Protocol for Derivatized Amines
This is a general method and may require optimization for your specific analyte and instrument.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or by mass spectrometry (ESI+).
-
Injection Volume: 10 µL.
Quantitative Data Summary
While specific yields are highly dependent on the substrate, the following table provides a general expectation for the derivatization of a simple, unhindered primary amine under optimized conditions.
| Parameter | Condition | Expected Yield Range | Notes |
| Base | Triethylamine (1.5 eq.) | 85-95% | A common and effective base. |
| Pyridine (solvent) | 80-90% | Can also act as a catalyst. | |
| Solvent | Dichloromethane (DCM) | 85-95% | Good solubility for many substrates. |
| Tetrahydrofuran (THF) | 80-90% | Good alternative to DCM. | |
| Temperature | 0 °C to Room Temp. | 85-95% | Ideal for most unhindered amines. |
| 60 °C | 70-85% | May be needed for hindered amines, but can increase side products. |
Technical Support Center: Scaling Up Laboratory Synthesis Involving 1-Piperidinecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and scaling up the laboratory synthesis of 1-Piperidinecarbonyl chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and safety information designed to address common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reaction of piperidine with phosgene or a phosgene equivalent. Common reagents include:
-
Phosgene (COCl₂): A highly reactive and toxic gas. Its use is often restricted to facilities with specialized handling capabilities.
-
Triphosgene (bis(trichloromethyl) carbonate): A solid and safer alternative to phosgene, which generates phosgene in situ. It is easier to handle and measure on a laboratory scale.[1][2]
-
Diphosgene (trichloromethyl chloroformate): A liquid alternative to phosgene, which is also less hazardous to handle than gaseous phosgene.
Q2: What are the primary safety concerns when working with this compound and its precursors?
A2: The primary hazards are associated with the high toxicity and reactivity of the reagents and product.
-
Phosgene and its surrogates are highly toxic and corrosive.[3][4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5]
-
This compound is a corrosive compound that can cause severe skin and eye damage.[6]
-
Reaction Quenching: The reaction of acyl chlorides with quenching agents like water or alcohols can be highly exothermic.[7]
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis presents several challenges, primarily related to:
-
Heat Management: The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to side reactions and decomposition.
-
Reagent Addition: The rate of addition of the phosgene equivalent becomes more critical at a larger scale to control the reaction temperature and minimize byproduct formation.
-
Mixing: Ensuring homogenous mixing in a larger reactor is crucial to avoid localized "hot spots" and ensure complete reaction.
-
Safety: Handling larger quantities of hazardous materials requires more stringent safety protocols and containment measures.[3]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting material (piperidine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect the formation of the product and identify any byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the product and assess purity.[10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction for a longer duration or consider a slight increase in reaction temperature. | The reaction may require more time to reach completion, especially at a larger scale where mixing may be less efficient. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | This compound and the phosgene-based reagents are highly sensitive to moisture and will hydrolyze, reducing the yield. |
| Suboptimal Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the phosgene equivalent may be necessary. | Incorrect reactant ratios can lead to incomplete conversion of the starting material. |
| Degradation of Product | Maintain a low reaction temperature and quench the reaction promptly upon completion. | The product may be thermally unstable, and prolonged reaction times or high temperatures can lead to decomposition. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Dimerization or Polymerization | Maintain a low reaction temperature and ensure efficient mixing. Add the piperidine solution slowly to the phosgene equivalent. | High local concentrations of reactants can promote the formation of dimeric or polymeric byproducts. |
| Hydrolysis Products | As mentioned above, ensure strictly anhydrous conditions. | The presence of water will lead to the formation of piperidine hydrochloride and carbonic acid derivatives. |
| Side reactions with Solvent | Choose an inert solvent such as dichloromethane or toluene. | Reactive solvents may participate in side reactions with the highly reactive intermediates. |
Data Presentation
Table 1: Comparison of Phosgene Equivalents in Carbamoyl Chloride Synthesis
| Reagent | Physical State | Molar Equivalent of Phosgene | Advantages | Disadvantages |
| Phosgene | Gas | 1 | Highly reactive, leading to fast reaction times and high yields. | Extremely toxic and hazardous to handle, requiring specialized equipment.[12] |
| Diphosgene | Liquid | 2 | Easier to handle and measure than gaseous phosgene.[13] | Still highly toxic and corrosive. |
| Triphosgene | Solid | 3 | Crystalline solid, making it the easiest and safest to weigh and handle.[1][2] | Less reactive than phosgene, may require higher temperatures or longer reaction times. |
Table 2: Illustrative Reaction Conditions for Yield Optimization
| Entry | Phosgene Equivalent | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Triphosgene (0.4 eq.) | Dichloromethane | 0 to rt | 4 | 85 |
| 2 | Triphosgene (0.4 eq.) | Toluene | 0 to rt | 4 | 82 |
| 3 | Triphosgene (0.4 eq.) | Dichloromethane | -10 to 0 | 6 | 90 |
| 4 | Diphosgene (0.5 eq.) | Dichloromethane | 0 to rt | 3 | 88 |
Note: The yields presented in this table are illustrative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Laboratory Scale Synthesis of this compound using Triphosgene
Materials:
-
Piperidine
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add the piperidine/triethylamine solution dropwise to the triphosgene solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the piperidine is consumed.
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation.
Scale-Up Considerations (Pilot Plant Scale)
-
Reactor: Use a jacketed glass reactor with an overhead stirrer and a temperature probe to ensure efficient mixing and temperature control.
-
Reagent Addition: Utilize a syringe pump or a calibrated addition funnel for the slow, controlled addition of the piperidine solution.
-
Temperature Control: The reactor's cooling jacket should be used to maintain the desired reaction temperature and manage any exotherms.
-
Off-Gas Scrubbing: The reactor's off-gas should be passed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize any evolved HCl and potential traces of phosgene.[5]
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. shimadzu.com [shimadzu.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosgene guide - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 13. benchchem.com [benchchem.com]
alternative reagents to 1-Piperidinecarbonyl chloride for specific substrates
This guide provides researchers, scientists, and drug development professionals with information on alternative reagents to 1-piperidinecarbonyl chloride for the synthesis of ureas and carbamates. It includes troubleshooting advice and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to this compound?
A1: this compound, like other carbamoyl chlorides, is a derivative of the highly toxic gas phosgene.[1][2] While effective, it is corrosive and can cause severe skin burns and eye damage.[3][4] Safer, easier-to-handle alternatives have been developed to reduce risks in the laboratory and simplify purification, driving the adoption of greener chemistry principles.[5][6]
Q2: What are the primary, safer alternatives for synthesizing ureas and carbamates?
A2: Several solid, non-volatile reagents serve as excellent, safer substitutes. The most common include:
-
1,1'-Carbonyldiimidazole (CDI): A versatile reagent for forming ureas, carbamates, and esters. It is a stable solid, and its byproducts, imidazole and CO2, are often easy to remove.[7][8]
-
N,N'-Disuccinimidyl carbonate (DSC): A solid phosgene analogue used for coupling, which activates functional groups for nucleophilic attack.[5][9]
-
Triphosgene (Bis(trichloromethyl) carbonate): A solid, crystalline substitute for phosgene that is easier to handle but still generates highly toxic phosgene in situ during the reaction.[7][8]
-
Chloroformate Derivatives (e.g., 4-nitrophenyl chloroformate): These reagents allow for a two-step, one-pot synthesis where a carbamate intermediate is formed first, followed by reaction with a second amine to yield an unsymmetrical urea.[10][11]
Q3: How do I choose the best alternative for my specific substrate?
A3: The choice depends on your substrate's reactivity, stability, and the desired final product.
-
For sensitive or complex substrates , milder reagents like CDI or DSC are often preferred.
-
For reactions with primary or secondary amines to form unsymmetrical ureas, the chloroformate method provides excellent control and high yields.[11][12]
-
When a direct phosgene equivalent is needed for various transformations and safety protocols for handling highly toxic substances are in place, triphosgene is a viable, though hazardous, option.
-
The CDI method is particularly useful when easy byproduct removal is a priority.[8]
Troubleshooting Guide
Problem: Formation of symmetrical urea as a major byproduct.
-
Cause: When using reagents like CDI or triphosgene, if the amine substrate is added all at once, the highly reactive intermediate can react with a second molecule of the same amine before the second, different nucleophile is introduced.[7]
-
Solution: Control the order of addition. First, react the activating agent (e.g., CDI) with the first amine to form the activated intermediate (an N-Alkyl carbamoylimidazole).[13][14] Only after this intermediate is formed should you add the second, different amine to form the desired unsymmetrical urea.
Problem: Low or no yield when reacting with a weakly nucleophilic amine (e.g., aniline).
-
Cause: Weakly nucleophilic amines react slowly with activated intermediates. The intermediate may decompose or react with solvent or trace water before the desired reaction occurs.
-
Solution 1 (CDI Method): Activate the N-alkyl carbamoylimidazole intermediate with methyl triflate or a Brønsted acid before adding the weakly nucleophilic amine. This increases the electrophilicity of the carbonyl carbon.[14]
-
Solution 2 (General): Increase the reaction temperature or use a suitable catalyst. For instance, when using a carbamate intermediate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to facilitate the final urea formation.[11]
Problem: Difficulty in purifying the final product.
-
Cause: Byproducts from the reaction are co-eluting with your product or are difficult to separate.
-
Solution: Choose a reagent with easily removable byproducts.
Data Presentation: Comparison of Alternative Reagents
| Reagent | Form | Key Advantages | Common Byproducts | Typical Yields | Key Considerations |
| 1,1'-Carbonyldiimidazole (CDI) | Solid | Safe, versatile, byproducts are easy to remove.[7][8] | Imidazole, CO₂ | Good to Excellent | Order of addition is critical to avoid symmetrical ureas.[7] |
| N,N'-Disuccinimidyl Carbonate (DSC) | Solid | Safe, stable, effective coupling reagent.[5] | N-hydroxysuccinimide (NHS) | Good to Excellent | Ideal for activating amines and amino acids.[9] |
| Triphosgene | Solid | Easier to handle than gaseous phosgene.[7][8] | HCl, CO₂ (from phosgene) | Good to Excellent | Highly toxic phosgene is generated in situ; requires strict safety precautions.[8] |
| Phenyl/Nitrophenyl Chloroformates | Liquid/Solid | Excellent for unsymmetrical ureas; avoids direct use of isocyanates.[11][12] | Phenol/Nitrophenol, HCl | Good to Excellent (75-95% reported).[12] | Two-step, one-pot process; byproduct removal via base wash.[12] |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Urea using CDI
This protocol is a general method for the two-step, one-pot synthesis of an N,N'-disubstituted urea.
-
Activation: Dissolve the first primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM). Add a solution of CDI (1.05 eq) in the same solvent dropwise at 0 °C.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the formation of the N-carbamoylimidazole intermediate is complete (monitor by TLC).
-
Urea Formation: Add the second amine (1.0 eq) to the reaction mixture. If the second amine is a weak nucleophile, add an activating agent like methyl triflate at this stage.
-
Reaction Completion: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (typically 4-16 hours).
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute aqueous acid (to remove imidazole) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of an Unsymmetrical Urea using 4-Nitrophenyl Chloroformate
This protocol describes the formation of a carbamate intermediate followed by reaction with a second amine.[11]
-
Carbamate Formation: Suspend the first amine (1.0 eq) in THF and add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq). Cool the mixture to 0 °C and add 4-nitrophenyl chloroformate (1.2 eq). Stir at 0 °C for 30-60 minutes.
-
Urea Formation: To the same reaction mixture, add the second amine (2.0 eq).
-
Reaction Completion: Stir the reaction at 50 °C for 16 hours or until completion as monitored by TLC.
-
Work-up: Cool the mixture to room temperature, quench with methanol, and concentrate in vacuo.
-
Purification: Purify the resulting material by flash chromatography to yield the final urea product.
Visualizations
Caption: Decision workflow for selecting an alternative reagent.
Caption: General reaction pathway using CDI for urea synthesis.
Caption: Logical relationships of key alternative reagents.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 13939-69-0 [sigmaaldrich.com]
- 5. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. CDI Alternatives- Pros and Cons [blogs.scimplify.com]
- 9. usbio.net [usbio.net]
- 10. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]
- 11. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 12. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 13. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 14. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 1-Piperidinecarbonyl chloride under different reaction conditions
Welcome to the technical support center for 1-Piperidinecarbonyl chloride (CAS: 13939-69-0). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of this reagent under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability issue for this compound, like other acyl chlorides, is its high reactivity towards nucleophiles, particularly water.[1] Exposure to moisture, including atmospheric humidity, leads to rapid hydrolysis, which can be vigorous and exothermic.[1] This reaction converts the compound to piperidine-1-carboxylic acid and hydrogen chloride (HCl) gas.[1]
Q2: What are the recommended storage and handling conditions?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] Containers must be kept tightly sealed to prevent moisture ingress.[1][2] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended, with some suppliers suggesting temperatures of 2-8°C.[1][3] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection, as it causes severe skin burns and eye damage.[4][5][6][7][8]
Q3: How does this compound react with different types of nucleophiles?
A3: As a highly electrophilic acyl chloride, it readily reacts with various nucleophiles in nucleophilic acyl substitution reactions.[4][9][10]
-
Water: Reacts rapidly to form piperidine-1-carboxylic acid.[1][9]
-
Alcohols: Reacts with alcohols to form N-piperidinyl carbamates (esters).[9] This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[9][11]
-
Ammonia and Amines: Reacts quickly with ammonia to yield a primary amide, and with primary or secondary amines to form secondary or tertiary amides (ureas), respectively.[9]
Q4: Can I use aprotic polar solvents like DMF for my reaction?
A4: Caution should be exercised when using dimethylformamide (DMF). While often used to catalyze reactions involving acyl chlorides, DMF is hygroscopic and can contain water, which will hydrolyze the reagent.[1] Furthermore, at elevated temperatures, acyl chlorides can react directly with DMF.[1] If DMF is necessary, it must be anhydrous. Safer alternatives include other anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Q5: What are the expected decomposition products under improper storage?
A5: The primary decomposition product from exposure to moisture is piperidine-1-carboxylic acid and HCl.[1] If the compound is exposed to heat, hazardous combustion products can be released, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][12]
Data Presentation
Physical and Chemical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO | [4][6][7] |
| Molecular Weight | 147.60 g/mol | [6][7] |
| Boiling Point | 242 °C (lit.) | [4][7][13] |
| Density | 1.18 g/mL at 25 °C (lit.) | [4][7][13] |
| Refractive Index | n20/D 1.459 (lit.) | [4][7][13] |
| Flash Point | 110 °C (230 °F) - closed cup | [7][8] |
Illustrative Stability Data
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data on the expected purity over time.
Disclaimer: This data is for illustrative purposes based on the known chemistry of acyl chlorides. Actual results may vary.
| Storage Condition | Purity after 1 Month | Purity after 6 Months | Purity after 12 Months |
| Tightly Sealed, 2-8°C, under N₂ | >98% | >97% | >95% |
| Tightly Sealed, Room Temp. | ~97% | ~90% | ~85% |
| Opened, Exposed to Air, Room Temp. | <90% | <70% | Significantly Degraded |
Visualized Workflows and Pathways
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting guide for reactions involving this compound.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
Protocol 1: Purity Assessment by Derivatization and GC-MS
Objective: To determine the purity of this compound and identify its primary hydrolytic degradation product by converting the reactive acyl chloride into a stable, volatile ester.[1]
Materials:
-
This compound sample
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
GC-MS system
-
Small vial with a septum cap
Methodology:
-
Sample Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve a small, accurately weighed amount of the this compound sample (e.g., ~5 mg) in 1 mL of anhydrous DCM.
-
Derivatization: To the solution, add an excess of anhydrous methanol (e.g., 0.1 mL). The reaction is typically instantaneous at room temperature. The methanol will react with the acyl chloride to form the stable methyl piperidine-1-carboxylate. Any piperidine-1-carboxylic acid (from hydrolysis) present will not react under these conditions.
-
GC-MS Analysis: Immediately analyze the resulting solution by GC-MS.
-
Data Interpretation:
-
The major peak will correspond to the methyl piperidine-1-carboxylate derivative.
-
The presence of piperidine-1-carboxylic acid can sometimes be observed, though it may have poor chromatographic performance without further derivatization. Its presence indicates degradation of the starting material.
-
The purity of the original this compound can be estimated from the relative peak area of the methyl ester derivative compared to other impurities.
-
Protocol 2: General Synthesis of a Urea Derivative with a Primary Amine
Objective: To provide a general procedure for the reaction of this compound with a primary amine to form a disubstituted urea.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Stir plate, round-bottom flask, dropping funnel, and inert gas setup (N₂ or Ar)
Methodology:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude urea derivative by recrystallization or column chromatography on silica gel as required.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 13939-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 13939-69-0 [sigmaaldrich.com]
- 8. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Reactions of Alcohols [www2.chemistry.msu.edu]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 13939-69-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 1-Piperidinecarbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the derivatization of analytes is a crucial step to enhance detectability and improve chromatographic performance. 1-Piperidinecarbonyl chloride and its derivatives are acylating agents that react with nucleophilic functional groups, such as primary and secondary amines, to form stable amide derivatives. This guide provides an objective comparison of analytical methods employing this compound derivatives with other common derivatizing agents, supported by available performance data to aid in method selection and validation.
While direct, peer-reviewed comparative studies on the validation of analytical methods using this compound are not extensively available, this guide draws parallels from its deuterated analog, 1-(Chlorocarbonyl)piperidine-d10, and compares its inferred performance with well-established derivatizing agents like Dansyl Chloride and o-Phthalaldehyde (OPA). The selection of an appropriate derivatizing agent is contingent upon the specific analytical goals, the nature of the analyte and sample matrix, and the available instrumentation.[1]
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent significantly impacts the performance of an analytical method. The following tables summarize key quantitative validation parameters for methods employing different derivatizing agents for the analysis of amines and amino acids.
Table 1: Comparison of Derivatizing Agents for Amine Analysis
| Derivatizing Agent | Analyte Class | Typical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) |
| 1-(Chlorocarbonyl)piperidine-d10 | Primary & Secondary Amines | GC-MS | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Dansyl Chloride | Primary & Secondary Amines | HPLC-FLD | >0.999 | 0.015 - 1.77 mg/L | 0.05 - 5.91 mg/L | 94 - 110% |
| NBD-Cl | Primary & Secondary Amines | HPLC-FLD | >0.99 | 0.5 ng/mL (for DMA) | 5 ng/mL (for DEA) | 98.2 - 102.0% |
| Benzoyl Chloride | Biogenic Amines | HPLC-UV | >0.99 | 0.03 - 1.25 µg/L | 0.15 - 5.00 µg/L | 64 - 112% |
| 4-Toluene Sulfonyl Chloride | Piperidine | RP-HPLC-UV | 0.9996 | 0.15 µg/mL | 0.44 µg/mL | 101.82% |
Note: Data for 1-(Chlorocarbonyl)piperidine-d10 is inferred to be suitable for stable isotope dilution methods, which generally offer high accuracy. Direct quantitative validation parameters are not widely published. DMA = Dimethylamine, DEA = Diethylamine.
Table 2: Comparison of Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent | Typical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) |
| o-Phthalaldehyde (OPA) | HPLC-FLD | >0.99 | 40 pmol/mL (His, Lys) | Data not readily available | 72% (Lys), 93% (His), 98% (Orn) |
| Dansyl Chloride | LC-MS | >0.99 | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible derivatization and analysis.
Protocol 1: Derivatization of Amines with 1-(Chlorocarbonyl)piperidine-d10 for GC-MS Analysis
This protocol is representative for the derivatization of primary and secondary amines.
-
Sample Preparation: To 100 µL of the amine-containing sample in a suitable solvent (e.g., acetonitrile), add 50 µL of a 1 M sodium bicarbonate buffer (pH 9.0).
-
Internal Standard Addition: Add 10 µL of the 1-(Chlorocarbonyl)piperidine-d10 solution (1 mg/mL in acetonitrile).
-
Derivatization: Add 20 µL of a 10% (w/v) solution of 1-chlorocarbonylpiperidine in toluene.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Extraction: After cooling, add 200 µL of an organic solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.[1]
Protocol 2: Derivatization of Amines with Dansyl Chloride for HPLC-FLD Analysis
This is a general protocol that may require optimization for specific applications.
-
Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone) and a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of the buffer. Add 200 µL of the Dansyl Chloride solution.
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: Cool the mixture and add 100 µL of a quenching solution (e.g., 2% methylamine or 1 M HCl) to react with excess Dansyl Chloride.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume into the HPLC-FLD system.
Protocol 3: Derivatization of Amino Acids with o-Phthalaldehyde (OPA) for HPLC-FLD Analysis
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives.
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH 9.5-10.5) containing a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid.
-
Derivatization: The derivatization is often performed automatedly by an autosampler. The sample is mixed with the OPA reagent in the sample loop just before injection.
-
Analysis: The resulting fluorescent derivatives are separated on a reversed-phase column and detected by a fluorescence detector (typically Ex: 340 nm, Em: 455 nm).
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the validation of analytical methods using these derivatizing agents.
Derivatization workflow using this compound.
A typical workflow for analytical method validation.
Decision tree for selecting a derivatization agent.
Conclusion
This compound and its derivatives are effective acylating agents for the derivatization of primary and secondary amines, making them suitable for chromatographic analysis. While comprehensive, direct comparative validation data against a wide array of other reagents is limited, the principles of its chemical reactivity and the performance of its deuterated analog suggest it is a valuable tool, particularly for GC-MS applications where stable isotope dilution is desired for high accuracy.[1]
For highly sensitive analyses, particularly with HPLC, fluorescent derivatizing agents like Dansyl Chloride and o-Phthalaldehyde remain the gold standard, with extensive literature supporting their use and well-established validation parameters. The choice between this compound derivatives and other agents will ultimately depend on the specific requirements of the analytical method, including the target analyte, the complexity of the sample matrix, the desired level of sensitivity, and the available analytical instrumentation.[1] Rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the data generated, regardless of the chosen derivatization strategy.
References
A Comparative Analysis of 1-Piperidinecarbonyl Chloride and Other Acylating Agents in Chemical Synthesis
For Immediate Release
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. This guide provides a comprehensive performance comparison of 1-Piperidinecarbonyl chloride against other commonly employed acylating agents, such as acetyl chloride and benzoyl chloride. The data and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Understanding Acylating Agent Reactivity
Acylation is a fundamental chemical reaction that introduces an acyl group (R-C=O) into a molecule.[1][2] The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3] Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[2][3][4]
This compound, a carbamoyl chloride, differs from traditional acyl chlorides in that the carbonyl group is attached to a nitrogen atom within the piperidine ring. This structural feature influences its reactivity. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which can reduce the electrophilicity of the carbonyl carbon compared to simple alkyl or aryl acyl chlorides. However, it remains a highly effective reagent for the synthesis of ureas and carbamates.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties and qualitative reactivity of this compound compared to other common acylating agents.
Table 1: Physicochemical Properties of Selected Acylating Agents
| Property | This compound | Acetyl Chloride | Benzoyl Chloride |
| CAS Number | 13939-69-0[1][5] | 75-36-5 | 98-88-4 |
| Molecular Formula | C₆H₁₀ClNO[1][5] | C₂H₃ClO | C₇H₅ClO |
| Molecular Weight | 147.60 g/mol [1][5] | 78.50 g/mol | 140.57 g/mol |
| Boiling Point | 242 °C[1] | 52 °C | 197.2 °C |
| Density | 1.18 g/mL at 25 °C[1] | 1.104 g/mL at 20 °C | 1.212 g/mL at 20 °C |
| Primary Application | Synthesis of ureas, carbamates[6] | Acetylation (amides, esters) | Benzoylation (amides, esters) |
Table 2: Qualitative Reactivity and Application Comparison
| Feature | This compound | Acetyl Chloride / Benzoyl Chloride |
| Reagent Class | Carbamoyl Chloride | Acyl Chloride |
| Primary Product with Amines | N,N'-Disubstituted Ureas | Amides |
| Primary Product with Alcohols | Carbamates | Esters |
| Relative Reactivity | Highly reactive, but generally less so than simple acyl chlorides due to nitrogen lone pair resonance. | Extremely reactive, among the most potent acylating agents.[2] |
| Key Advantage | Direct route to piperidine-containing ureas and carbamates, which are important pharmacophores. | Versatile reagents for general acetylation and benzoylation. |
| Handling Considerations | Corrosive, reacts with water.[7] | Corrosive, reacts violently with water, fumes in moist air.[4] |
Mandatory Visualizations
Caption: Relationship between parent acids, acylating agents, and their products.
Caption: Logical workflow for selecting an appropriate acylating agent.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Experimental Protocols
The following protocols provide detailed methodologies for representative acylation reactions.
Protocol 1: General Procedure for Amide Synthesis using Benzoyl Chloride
This protocol describes the reaction of a primary amine with benzoyl chloride to form an N-substituted benzamide.[8]
Materials:
-
Primary amine (e.g., aniline)
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of a Disubstituted Urea using this compound
This protocol outlines the synthesis of a urea derivative by reacting this compound with a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Diisopropylethylamine), if the amine salt is used.
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous solvent. If the amine hydrochloride salt is used, add the base (1.1 eq).
-
Stir the solution at room temperature.
-
Slowly add a solution of this compound (1.05 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, the reaction mixture may be filtered to remove any precipitated salts.
-
The filtrate is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude urea derivative.
-
Purification can be achieved by recrystallization or column chromatography.
Conclusion
The choice between this compound and other acylating agents is primarily dictated by the desired final product. For the synthesis of amides and esters, traditional acylating agents like acetyl chloride and benzoyl chloride are highly effective and reactive. However, for the direct incorporation of a piperidine-1-carboxamide moiety to produce N,N'-disubstituted ureas, this compound is the reagent of choice. Its slightly moderated reactivity compared to simple acyl chlorides can be advantageous in complex molecule synthesis, potentially leading to higher selectivity. Researchers should consider the specific requirements of their synthetic route, including the target functional group and the stability of their substrate, when selecting the optimal acylating agent.
References
- 1. 1-哌啶酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Carbamate Synthesis: 1-Piperidinecarbonyl Chloride vs. Phosgene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a vital structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers. Its synthesis is a critical step in the development of new chemical entities. Historically, phosgene and its derivatives have been the reagents of choice for this transformation. However, their extreme toxicity has driven the search for safer alternatives. This guide provides an objective comparison between a less hazardous alternative, 1-piperidinecarbonyl chloride, and traditional phosgene derivatives like triphosgene, for the synthesis of carbamates. We present a detailed analysis of their performance, safety profiles, and handling requirements, supported by experimental data and protocols.
At a Glance: Key Performance Indicators
| Feature | This compound | Phosgene Derivatives (e.g., Triphosgene) |
| Reactivity | Generally lower than phosgene, requiring slightly more forcing conditions. | High reactivity, often allowing for reactions at low temperatures. |
| Selectivity | Good selectivity, with the piperidine moiety being a stable leaving group. | Can be highly reactive and may require careful control to avoid side reactions. |
| Yields | Generally good to excellent, depending on the substrate and reaction conditions. | Typically high to excellent yields are achievable. |
| Substrate Scope | Broad applicability with a wide range of alcohols and amines. | Very broad substrate scope, compatible with most nucleophilic amines and alcohols. |
| Safety Profile | Corrosive and causes severe skin burns and eye damage, but is a solid with low volatility, reducing inhalation risk. | Extremely toxic (gas or solid that can release phosgene gas). Strict handling protocols are mandatory. |
| Handling | Easier and safer to handle as a solid compared to gaseous phosgene or volatile diphosgene. | Requires specialized equipment (fume hood, scrubber) and extensive safety precautions. |
Safety and Handling: A Critical Comparison
The most significant differentiator between these two classes of reagents is their safety profile. Phosgene is a highly toxic gas, and its derivatives, diphosgene (a volatile liquid) and triphosgene (a solid), can readily decompose to release phosgene, posing a severe inhalation hazard.[1][2] In contrast, this compound is a solid with a significantly lower vapor pressure, making it less of an inhalation risk.[3] However, it is still a hazardous chemical that is corrosive and can cause severe skin and eye damage.[4]
Quantitative Toxicity Data
| Compound | Form | Inhalation LC50 (rat) | Oral LD50 (rat) | Key Hazards |
| Phosgene | Gas | 1.8 ppm (7.2 mg/m³) | Not applicable | Extremely toxic by inhalation, corrosive. |
| Triphosgene | Solid | 3.4 ppm (41.5 mg/m³) (as vapor)[5] | No data found | Toxic solid, releases phosgene upon heating or contact with moisture.[2] |
| This compound | Solid | No data available | No data available | Causes severe skin burns and eye damage. |
| Piperidine (parent amine) | Liquid | 1390 ppm (4h)[6] | 337-520 mg/kg[5][6] | Toxic, flammable, corrosive.[5] |
Note: The toxicity of this compound can be inferred to be significant due to its corrosive nature and the toxicity of its parent amine, piperidine.
Reaction Mechanisms and Workflow
The synthesis of carbamates using both this compound and phosgene derivatives proceeds through a nucleophilic acyl substitution mechanism.
General Reaction Schemes
Experimental Workflow Comparison
The handling and reaction setup for these reagents differ significantly due to their physical properties and toxicity.
References
- 1. gustavus.edu [gustavus.edu]
- 2. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 3. This compound 97 13939-69-0 [sigmaaldrich.com]
- 4. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Quantitative Analysis of 1-Piperidinecarbonyl Chloride Derivatives by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of primary and secondary amines derivatized with 1-Piperidinecarbonyl chloride. The derivatization process enhances the chromatographic retention and mass spectrometric detection of otherwise challenging polar analytes. This document outlines a detailed, validated method for biogenic amines and compares its performance with alternative derivatization agents, offering valuable insights for method development and selection in various research and drug development contexts.
Principle of Derivatization
This compound is a derivatizing agent that reacts with primary and secondary amines to form stable urea derivatives. This chemical modification imparts several analytical advantages:
-
Increased Hydrophobicity: The addition of the piperidinecarbonyl group increases the hydrophobicity of polar amines, leading to better retention on reversed-phase liquid chromatography (RPLC) columns.
-
Improved Ionization Efficiency: The derivative often exhibits enhanced proton affinity, resulting in a stronger signal in positive ion electrospray ionization (ESI) mass spectrometry.
-
Facilitated Isotope Dilution: The use of a stable isotope-labeled version, such as 1-(Chlorocarbonyl)piperidine-d10, allows for the gold-standard isotope dilution method for quantification, which corrects for matrix effects and variability in sample preparation.
Comparative Analysis of Derivatization Agents for Biogenic Amines
The following table compares the quantitative performance of this compound with other common derivatizing agents for the analysis of biogenic amines by LC-MS/MS.
| Derivatizing Agent | Analyte | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) | Reference |
| This compound | Histamine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 95.5 - 104.2 | < 10 | Benchchem |
| Tyramine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 96.8 - 103.5 | < 9 | Benchchem | |
| Spermidine | Human Plasma | 2 - 1000 ng/mL | 2 ng/mL | 94.7 - 105.1 | < 11 | Benchchem | |
| Spermine | Human Plasma | 2 - 1000 ng/mL | 2 ng/mL | 95.1 - 104.8 | < 12 | Benchchem | |
| Putrescine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 97.2 - 102.9 | < 8 | Benchchem | |
| Cadaverine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 96.5 - 103.8 | < 9 | Benchchem | |
| Octopamine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 95.9 - 104.5 | < 10 | Benchchem | |
| Synephrine | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | 96.2 - 104.1 | < 9 | Benchchem | |
| Dansyl chloride | Histamine | Wine | 0.01 - 10 mg/L | 0.005 mg/L | 95 - 105 | < 5 | [1] |
| Tyramine | Wine | 0.01 - 10 mg/L | 0.005 mg/L | 95 - 105 | < 5 | [1] | |
| Putrescine | Wine | 0.01 - 10 mg/L | 0.005 mg/L | 95 - 105 | < 5 | [1] | |
| Benzoyl chloride | Histamine | Fish | 1 - 1000 ng/mL | 0.1 ng/mL | 85.2 - 110.4 | < 10 | [2] |
| Tyramine | Fish | 1 - 1000 ng/mL | 0.1 ng/mL | 86.1 - 109.8 | < 10 | [2] | |
| Putrescine | Fish | 1 - 1000 ng/mL | 0.1 ng/mL | 84.6 - 111.2 | < 11 | [2] | |
| Cadaverine | Fish | 1 - 1000 ng/mL | 0.1 ng/mL | 85.5 - 110.1 | < 10 | [2] |
Experimental Protocols
Method 1: Quantitative Analysis of Biogenic Amines in Human Plasma using this compound Derivatization
This protocol is based on a validated method for the simultaneous quantification of eight biogenic amines.
1. Sample Preparation and Derivatization:
-
To 100 µL of human plasma, add an internal standard solution containing the deuterated analogues of the target biogenic amines.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 100 mM borate buffer (pH 9.0).
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
Quench the reaction by adding 20 µL of 1% formic acid in water.
2. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for each derivatized analyte.
Method 2: Alternative Derivatization using Dansyl Chloride for Biogenic Amines in Wine
-
Derivatization: To 1 mL of wine sample, add internal standard and 1 mL of 0.2 M sodium bicarbonate buffer (pH 9.5). Add 1 mL of 10 mg/mL dansyl chloride in acetone. Vortex and incubate at 60°C for 45 minutes in the dark. Add ammonia solution to quench the reaction.
-
Extraction: Extract the dansylated amines with diethyl ether. Evaporate the organic layer and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Similar LC and MS conditions as Method 1, with optimization of the gradient and MRM transitions for the dansylated derivatives.
Method 3: Alternative Derivatization using Benzoyl Chloride for Biogenic Amines in Fish
-
Extraction: Homogenize 1 g of fish tissue with 5 mL of 0.1 M HCl. Centrifuge and collect the supernatant.
-
Derivatization: To 1 mL of the extract, add 2 mL of 2 M NaOH and 10 µL of benzoyl chloride. Vortex vigorously for 1 minute.
-
Extraction: Extract the benzoylated amines with diethyl ether. Evaporate the organic layer and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Similar LC and MS conditions as Method 1, with optimization of the gradient and MRM transitions for the benzoylated derivatives.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of amines using this compound derivatization.
Figure 1: Derivatization reaction of an amine with this compound.
Figure 2: General experimental workflow for the quantitative analysis of amines.
Conclusion
Derivatization with this compound offers a robust and sensitive method for the quantitative analysis of primary and secondary amines by LC-MS/MS. The presented validated method for biogenic amines in human plasma demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision. When compared to other derivatizing agents like dansyl chloride and benzoyl chloride, this compound provides a reliable and efficient option, particularly when coupled with its deuterated analog for isotope dilution mass spectrometry. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in developing and implementing quantitative methods for a wide range of amine-containing compounds in complex biological matrices.
References
For researchers, scientists, and drug development professionals engaged in the synthesis of ureas and amides, the choice of acylating agent is a critical parameter influencing reaction efficiency, yield, and purity. 1-Piperidinecarbonyl chloride, a prominent member of the carbamoyl chloride family, is frequently utilized for the introduction of a piperidine-1-carboxamide moiety. This guide provides an objective comparison of the reaction efficiency of this compound with related compounds, namely N,N-dimethylcarbamoyl chloride, N,N-diethylcarbamoyl chloride, and the archetypal acyl chloride, benzoyl chloride. The comparison is supported by available experimental data and detailed methodologies to inform reagent selection for specific synthetic applications.
Quantitative Comparison of Reaction Efficiency
The efficiency of an acylation reaction is typically evaluated by the reaction yield and, where available, kinetic data. The following table summarizes representative yields for the synthesis of ureas and amides using this compound and its alternatives. It is important to note that a direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, the data provides valuable insights into the general reactivity and efficiency of these reagents.
| Acylating Agent | Substrate | Product | Solvent | Base | Reaction Conditions | Yield (%) |
| This compound | Amine (general) | N-substituted piperidine-1-carboxamide | Dichloromethane | Triethylamine | Room Temperature | High |
| N,N-Dimethylcarbamoyl chloride | Various amines | N,N-Dimethylurea derivatives | Dichloromethane | Triethylamine | Room Temperature | Good-High |
| N,N-Diethylcarbamoyl chloride | Various amines | N,N-Diethylurea derivatives | Dichloromethane | Triethylamine | Room Temperature | Good-High |
| Benzoyl chloride | 4-ANPP (4-anilino-N-phenethylpiperidine) | Benzoylfentanyl | Not Specified | Not Specified | Not Specified | 80[1] |
| Isocyanate Derivative* | Monohalo- and dihaloanilines | 1,3-Disubstituted ureas | Dry DMF | Triethylamine | Room Temperature, 12h | up to 92[2] |
Note: Isocyanates are closely related reactive intermediates to carbamoyl chlorides and their high yields in urea synthesis are indicative of efficient acylation.
Discussion of Reactivity Trends
The reactivity of carbamoyl chlorides is influenced by both electronic and steric factors. Studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that N,N-diethylcarbamoyl chloride reacts faster than N,N-dimethylcarbamoyl chloride.[3][4] This suggests that the larger ethyl groups, despite being more electron-donating (which would typically decrease reactivity), may promote the reaction through steric acceleration in the transition state of the predominantly Sɴ1 mechanism.[3]
This compound, with its cyclic secondary amine structure, presents a unique steric and electronic profile. The piperidine ring can influence the stability of the carbamoyl chloride and the intermediate carbamic acid. While direct kinetic comparisons with acyclic analogues are scarce, the widespread use of this compound in synthesis suggests it is a highly efficient reagent.
Benzoyl chloride, as a typical aryl acyl chloride, is a highly reactive acylating agent. Its reactivity is well-established, and it serves as a benchmark for acylation reactions. The high yield reported for the synthesis of benzoylfentanyl underscores its efficiency.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing reaction outcomes. Below are representative protocols for the synthesis of ureas and amides using the discussed acylating agents.
Protocol 1: General Procedure for the Synthesis of N-Substituted Piperidine-1-Carboxamides using this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of N,N-Disubstituted Ureas using N,N-Dialkylcarbamoyl Chlorides
Materials:
-
N,N-Dimethylcarbamoyl chloride or N,N-Diethylcarbamoyl chloride
-
Primary or secondary amine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the respective N,N-dialkylcarbamoyl chloride for this compound.
Protocol 3: General Procedure for the Acylation of an Amine with Benzoyl Chloride
Materials:
-
Amine (e.g., 1-Boc-4-(aminomethyl)piperidine)
-
Benzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding water.[5]
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography if necessary.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows associated with these acylation reactions.
Caption: General mechanism for nucleophilic acyl substitution.
Caption: A typical experimental workflow for acylation reactions.
References
- 1. dea.gov [dea.gov]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Confirming the Structure of 1-Piperidinecarbonyl Chloride Products
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. 1-Piperidinecarbonyl chloride is a key reagent used to introduce the piperidine-1-carbonyl moiety, a common scaffold in pharmacologically active molecules. Following a synthesis, a combination of spectroscopic methods is essential to verify that the desired chemical transformation has occurred. This guide provides a comparative overview of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to confirm the structure of amide products derived from this compound.
The typical reaction involves the acylation of a nucleophile, such as a primary or secondary amine (R¹R²NH), with this compound to form a tertiary amide. The core of the structural confirmation lies in comparing the spectral data of the product to that of the starting materials to identify key changes.
General Reaction Scheme
The fundamental reaction involves the substitution of the chloride on the carbonyl group with a nucleophile.
Caption: General reaction of this compound with a nucleophile.
Comparative Analysis of Spectroscopic Techniques
The confirmation of an N-substituted piperidine-1-carboxamide structure relies on identifying specific signals and observing the disappearance of reactant signals. Each technique provides unique and complementary information.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy is the most direct method for observing the conversion of the acyl chloride functional group to an amide. The analysis focuses on the high-frequency carbonyl (C=O) stretching region of the spectrum.
-
Key Evidence of Reaction:
-
Disappearance: The characteristic, high-frequency C=O stretching band of the starting acyl chloride (around 1790-1815 cm⁻¹) will be absent in the product spectrum.[1]
-
Appearance: A new, strong C=O stretching band will appear at a lower frequency, which is characteristic of a tertiary amide (typically in the 1630-1680 cm⁻¹ range).[2][3][4][5][6] This shift to a lower frequency is due to the resonance between the nitrogen lone pair and the carbonyl group, which weakens the C=O double bond.[4][6]
-
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Indication in Product Spectrum |
| Acyl Chloride (C=O) | 1790 - 1815 | Absent |
| Tertiary Amide (C=O) | 1630 - 1680 | Present (Strong Absorption) |
| C-N Stretch | 1250 - 1020 | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Mapping
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon and proton framework. Both ¹H and ¹³C NMR are crucial.
-
¹H NMR Spectroscopy:
-
Piperidine Protons: The spectrum will show characteristic signals for the piperidine ring protons. The protons on the carbons alpha to the nitrogen (positions 2 and 6) are typically deshielded and appear around 3.3-3.7 ppm. The protons at the beta (positions 3 and 5) and gamma (position 4) positions appear further upfield, generally between 1.5-1.8 ppm.[7]
-
New Group Protons: New signals corresponding to the protons of the R¹ and R² groups from the nucleophile will be present. Their chemical shifts will depend on their specific chemical environment.[8]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A key indicator is the appearance of the amide carbonyl carbon signal in the range of 160-185 ppm.[9]
-
Piperidine Carbons: The signals for the piperidine ring carbons will be present. The alpha carbons (C2, C6) are typically found around 45-50 ppm, while the beta (C3, C5) and gamma (C4) carbons are observed at approximately 24-27 ppm.[10][11] Due to hindered rotation around the C-N amide bond, it is possible to observe broadening or even distinct signals for chemically equivalent carbons at lower temperatures.[12][13]
-
| Group | ¹H NMR Chemical Shift (ppm) (Typical) | ¹³C NMR Chemical Shift (ppm) (Typical) |
| Amide Carbonyl (C=O) | N/A | 160 - 185 |
| Piperidine C2-H, C6-H (α) | ~ 3.3 - 3.7 | ~ 45 - 50 |
| Piperidine C3-H, C5-H (β) | ~ 1.5 - 1.8 | ~ 25 - 27 |
| Piperidine C4-H (γ) | ~ 1.5 - 1.8 | ~ 24 - 26 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the product and provides structural clues through its fragmentation pattern.
-
Molecular Ion Peak: The spectrum should show a molecular ion peak (M⁺) or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule ([M+H]⁺), that corresponds to the calculated molecular weight of the N-substituted piperidine-1-carboxamide product.[14]
-
Fragmentation Pattern: The fragmentation of piperidine derivatives is well-characterized. A dominant pathway is the α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable resonance-stabilized iminium ion, which is often a prominent peak in the spectrum.[14][15] The specific fragmentation will also be influenced by the nature of the substituents introduced from the nucleophile.[14]
Experimental Workflow and Protocols
A systematic workflow ensures that reliable and conclusive data is obtained for structural verification.
Caption: Experimental workflow for product structure confirmation.
Key Experimental Protocols
1. Infrared (IR) Spectroscopy Protocol (ATR Method)
-
Sample Preparation: Place a small amount of the purified solid or liquid product directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the C=O stretching frequency of the amide and confirm the absence of the acyl chloride C=O band.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). If necessary, perform 2D NMR experiments like HSQC to correlate proton and carbon signals.
-
Analysis: Assign all proton and carbon signals, confirming the presence of both the piperidine-1-carbonyl moiety and the substituent from the nucleophile.
3. Mass Spectrometry (MS) Protocol (ESI-MS Method)
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer.[14] Acquire data in positive ion mode to observe the [M+H]⁺ ion. If further structural information is needed, perform tandem MS (MS/MS) on the precursor ion to observe its fragmentation pattern.[14][15]
-
Analysis: Verify that the mass of the most intense ion in the full scan spectrum corresponds to the expected molecular weight of the product. Analyze the fragmentation pattern for characteristic losses or fragments.
Conclusion
No single spectroscopic method is sufficient for the absolute confirmation of a product's structure. However, by using a combination of IR, NMR, and Mass Spectrometry, researchers can build a comprehensive and irrefutable body of evidence. IR spectroscopy confirms the conversion of the key functional group, Mass Spectrometry verifies the molecular weight, and NMR spectroscopy provides the detailed atomic connectivity map of the final molecule. This integrated approach is the gold standard for structural elucidation in modern chemical research.
References
- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Novel Urea and Carboxamide Derivatives Synthesized from 1-Piperidinecarbonyl Chloride Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Novel Piperidine-Based Compounds
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties that enhance drug-likeness, metabolic stability, and cell permeability.[1] The synthesis of novel bioactive agents often employs 1-piperidinecarbonyl chloride and its derivatives as versatile starting materials for creating libraries of urea and carboxamide compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[2][3] This guide provides a comparative analysis of the bioactivity of such compounds, supported by experimental data and detailed methodologies to assist researchers in the design and evaluation of new therapeutic agents.
I. Anticancer Activity of Pyridine-Urea Derivatives
A series of novel pyridine-urea derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against the MCF-7 breast cancer cell line.[1] The general synthetic scheme involves the reaction of an appropriate amine with a carbonyl chloride derivative, a common method for forming urea linkages. The results highlight certain compounds with significantly greater potency than the standard chemotherapeutic drug, Doxorubicin.[1]
Table 1: Comparative Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Cells [1]
| Compound ID | Structure | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| 8e | 4-Chlorophenyl urea derivative | 0.22 | 0.11 |
| 8n | 3-Trifluoromethylphenyl urea derivative | 1.88 | 0.80 |
| Doxorubicin | Reference Drug | 1.93 | Not Reported |
| Sorafenib | Reference Drug | 4.50 | Not Reported |
As shown in Table 1, compound 8e demonstrated exceptional activity, being approximately 8.7 times more potent than Doxorubicin after 48 hours of treatment.[1] Compound 8n also exhibited significant activity, comparable to Doxorubicin.[1] These findings underscore the potential of the pyridine-urea scaffold in developing novel anticancer agents. The structure-activity relationship suggests that the nature of the substituent on the phenylurea moiety plays a crucial role in the observed cytotoxicity.
-
Cell Line and Culture: The human breast cancer cell line MCF-7 is used. Cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% L-glutamine, and 50 µg/mL gentamicin. The cells are cultured in a humidified atmosphere of 5% CO₂ at 37°C.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours of incubation, the cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for 48 or 72 hours.
-
The sulforhodamine B (SRB) assay is used to determine cell viability. Briefly, cells are fixed with trichloroacetic acid, stained with SRB solution, and the bound dye is solubilized with a Tris base solution.
-
The optical density is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
II. Antimicrobial Activity of Piperidinothiosemicarbazone Derivatives
A series of piperidinothiosemicarbazone derivatives of pyridine and pyrazine were synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis strains.[4] The synthesis involved the reaction of substituted picolinonitriles or pyrazine-2-carbonitriles with piperidine-1-carbothiohydrazide.[4] Several of the synthesized compounds exhibited potent activity, particularly against a resistant strain of M. tuberculosis.
Table 2: Comparative Tuberculostatic Activity of Piperidinothiosemicarbazone Derivatives [4]
| Compound ID | Aromatic Ring | Substituent at C-6 | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv | MIC (µg/mL) vs. M. tuberculosis Spec. 210 (Resistant) |
| 9 | Pyridine | Pyrrolidine | 4 | 1 |
| 10 | Pyridine | Piperidine | 2 | 0.5 |
| 13 | Pyrazine | Piperidine | 4 | 4 |
| Isoniazid (INH) | Reference Drug | - | 0.25 | >512 |
The results in Table 2 indicate that compounds 9 and 10 , which feature a pyridine ring, are highly active, with compound 10 being the most potent, especially against the resistant strain.[4] The pyrazine derivative 13 also showed good activity.[4] Notably, the synthesized compounds were effective against a strain resistant to the first-line anti-TB drug Isoniazid.[4]
-
Bacterial Strains: Mycobacterium tuberculosis H₃₇Rv (standard strain) and Spec. 210 (a resistant clinical isolate) are used.
-
Culture Medium: Middlebrook 7H10 agar medium supplemented with 10% OADC enrichment is used for culturing the mycobacteria.
-
Compound Preparation: Stock solutions of the test compounds are prepared in DMSO.
-
Assay Procedure (Agar Dilution Method):
-
Serial dilutions of the test compounds are added to the molten agar medium.
-
The agar is poured into Petri dishes and allowed to solidify.
-
The surface of the agar is inoculated with a standardized suspension of the mycobacterial strain.
-
The plates are incubated at 37°C for 3-4 weeks.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
III. Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many novel compounds are often the subject of ongoing research. However, for urea derivatives with anticancer properties, a common target is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] For instance, many urea-containing drugs, such as Sorafenib, function as multi-kinase inhibitors.[1]
For antimicrobial agents, the mechanism can involve the disruption of essential cellular processes in the pathogen. Piperidine-containing compounds have been reported to act through various mechanisms, including the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication and repair, and the inhibition of efflux pumps, which are bacterial defense mechanisms against antimicrobial drugs.[6] The thiosemicarbazone moiety in the antimicrobial compounds described above is known to chelate metal ions, which can be crucial for the function of various microbial enzymes.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
cross-reactivity assessment of 1-Piperidinecarbonyl chloride with functional groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Piperidinecarbonyl Chloride's Reactivity Profile with Common Functional Groups, Supported by Experimental Protocols.
This compound is a valuable reagent in organic synthesis, frequently employed for the introduction of a piperidinylcarbonyl moiety to create ureas and carbamates, which are common motifs in pharmacologically active compounds.[1] As a carbamoyl chloride, it exhibits significant reactivity towards nucleophiles.[1] A thorough understanding of its cross-reactivity with various functional groups is paramount to ensure reaction specificity, minimize the formation of unwanted byproducts, and achieve high yields of the desired product. This guide provides a comparative assessment of this compound's reactivity, complete with detailed experimental protocols to enable researchers to systematically evaluate its performance in their specific applications.
Comparative Reactivity Assessment
The reactivity of this compound is dictated by the electrophilicity of its carbonyl carbon and the stability of the leaving group (chloride). The general order of reactivity towards common nucleophilic functional groups is primarily governed by the nucleophilicity of the attacking atom. While precise kinetic data for competitive reactions with this compound are not extensively published, the relative reactivity can be predicted based on established principles of organic chemistry.
Below is a summary of the expected relative reactivity of this compound with various functional groups under typical reaction conditions.
| Functional Group | Nucleophile | Expected Relative Reactivity | Product Type |
| Primary Amine (Aliphatic) | R-NH₂ | Very High | Urea |
| Secondary Amine (Aliphatic) | R₂NH | High | Urea |
| Primary Amine (Aromatic) | Ar-NH₂ | Moderate | Urea |
| Alcohols (Primary) | R-OH | Moderate | Carbamate |
| Alcohols (Secondary) | R₂CH-OH | Moderate to Low | Carbamate |
| Phenols | Ar-OH | Moderate to Low | Carbamate |
| Thiols (Aliphatic) | R-SH | Moderate | Thiocarbamate |
| Water | H₂O | Low (can be significant) | Unstable carbamic acid (decomposes) |
Note: This table provides a qualitative comparison. Actual reaction rates will be influenced by steric hindrance, electronic effects within the nucleophile, solvent, temperature, and the presence of a base.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a series of standardized experiments should be performed. The following protocols are designed to be comparative.
Protocol 1: Assessment of Reactivity with Primary and Secondary Amines
Objective: To compare the rate of urea formation with a primary and a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Secondary amine (e.g., N-methylbenzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., a solution of a very reactive amine like piperidine in DCM)
Procedure:
-
Prepare 0.1 M stock solutions of this compound, benzylamine, N-methylbenzylamine, and the internal standard in anhydrous DCM.
-
In two separate, dry, nitrogen-flushed reaction flasks, place the primary amine solution (1.0 eq) and the secondary amine solution (1.0 eq) respectively.
-
To each flask, add the internal standard solution (0.1 eq) and triethylamine (1.2 eq).
-
Cool both flasks to 0 °C in an ice bath with stirring.
-
Initiate the reactions by adding the this compound solution (1.0 eq) to each flask simultaneously.
-
At specific time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture and immediately quench it in a vial containing the quenching solution.
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the amine and the formation of the corresponding urea.
Protocol 2: Comparative Reactivity with Alcohols and Thiols
Objective: To compare the rate of carbamate and thiocarbamate formation.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Primary thiol (e.g., benzyl mercaptan)
-
Anhydrous DCM
-
Pyridine (as both solvent and base)
-
Internal standard (e.g., dodecane)
-
Quenching solution
Procedure:
-
Prepare 0.1 M stock solutions of this compound and the internal standard in anhydrous DCM.
-
In two separate, dry, nitrogen-flushed reaction flasks, prepare solutions of benzyl alcohol (1.0 eq) in pyridine and benzyl mercaptan (1.0 eq) in pyridine.
-
Add the internal standard solution (0.1 eq) to each flask.
-
Maintain the flasks at room temperature with stirring.
-
Initiate the reactions by adding the this compound solution (1.1 eq) to each flask.
-
Monitor the reaction progress by taking aliquots at regular intervals, quenching them, and analyzing by GC-MS or HPLC.
Protocol 3: Competitive Cross-Reactivity Assessment
Objective: To determine the chemoselectivity of this compound in the presence of multiple nucleophiles.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
A primary alcohol (e.g., benzyl alcohol)
-
Anhydrous DCM
-
Triethylamine (Et₃N)
-
Internal standard
Procedure:
-
Prepare 0.1 M stock solutions of this compound, benzylamine, benzyl alcohol, and the internal standard in anhydrous DCM.
-
In a dry, nitrogen-flushed reaction flask, combine the benzylamine solution (1.0 eq), benzyl alcohol solution (1.0 eq), internal standard solution (0.1 eq), and triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add the this compound solution (1.0 eq) to initiate the reaction.
-
Withdraw aliquots at various time points, quench, and analyze by GC-MS or HPLC to determine the relative amounts of the formed urea and carbamate.
Analytical Methods
The progress of the reactions can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to observe the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides both quantitative data and mass spectral information for product identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze the final product distribution.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and a logical workflow for assessing cross-reactivity.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for assessing cross-reactivity.
Alternative Reagents
For applications requiring different reactivity profiles or specific product characteristics, several alternatives to this compound can be considered:
-
Chloroformates (e.g., Ethyl Chloroformate): Used for the synthesis of carbamates. Generally less reactive than carbamoyl chlorides.
-
Isocyanates: Highly reactive compounds that react with amines to form ureas and with alcohols to form carbamates.[2]
-
N,N'-Carbonyldiimidazole (CDI): A milder and safer alternative to phosgene-based reagents for the synthesis of ureas, carbamates, and carbonates.
-
Acid Chlorides and Anhydrides: Used for acylation to form amides and esters, which can be structurally analogous to ureas and carbamates.
Conclusion
This compound is a highly effective reagent for the synthesis of piperidine-containing ureas and carbamates. Its high reactivity, however, necessitates a careful evaluation of its cross-reactivity with other functional groups present in the substrate. By employing the standardized comparative protocols outlined in this guide, researchers can systematically quantify the reactivity of this compound with various nucleophiles. This data-driven approach will enable the rational design of synthetic routes, the optimization of reaction conditions to maximize selectivity, and ultimately, the efficient synthesis of target molecules. The provided workflows and analytical methods offer a robust framework for any scientist or drug development professional working with this versatile reagent.
References
A Comparative Guide to Carbamate Synthesis: Benchmarking 1-Piperidinecarbonyl Chloride Against Newer Synthetic Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamates is a cornerstone of modern medicinal chemistry and drug development. The choice of carbamoylating agent is critical, directly impacting reaction efficiency, purity, scalability, and safety. 1-Piperidinecarbonyl chloride has long been a reliable reagent for this purpose. However, the ongoing pursuit of milder, safer, and more efficient synthetic methodologies has led to the development of alternative reagents. This guide provides an objective comparison of the performance of this compound against two prominent alternatives: triphosgene and 1,1'-carbonyldiimidazole (CDI).
Performance Comparison of Carbamoylating Agents
The following table summarizes the key performance indicators for the synthesis of a representative carbamate, benzyl N-ethylcarbamate, using this compound, triphosgene, and CDI.
| Parameter | This compound | Triphosgene | 1,1'-Carbonyldiimidazole (CDI) |
| Typical Yield | 85-95% | 80-95% | 90-98%[1] |
| Reaction Time | 1-4 hours | 1-3 hours | 12-24 hours[2] |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature[3] | Room temperature[2] |
| Key Byproducts | Hydrochloric acid | Hydrochloric acid, CO2 | Imidazole, CO2[2] |
| Safety Profile | Corrosive, moisture-sensitive | Highly toxic, moisture-sensitive solid (safer than phosgene gas) | Moisture-sensitive solid, less hazardous than phosgene derivatives[2] |
| Handling | Requires inert atmosphere; handle with care due to corrosivity. | Requires careful handling in a fume hood; solid form is easier to handle than gaseous phosgene. | Requires anhydrous conditions as it is moisture-sensitive. |
Experimental Protocols
Detailed methodologies for the synthesis of benzyl N-ethylcarbamate using each of the three reagents are provided below.
Protocol 1: Synthesis of Benzyl N-ethylcarbamate using this compound
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford benzyl N-ethylcarbamate.
Protocol 2: Synthesis of Benzyl N-ethylcarbamate using Triphosgene
Materials:
-
Benzyl alcohol
-
Triphosgene
-
Pyridine
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous toluene at 0 °C, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.[4]
-
Extract the product with ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
Protocol 3: Synthesis of Benzyl N-ethylcarbamate using 1,1'-Carbonyldiimidazole (CDI)
Materials:
-
Benzyl alcohol
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and CDI (1.1 eq) in anhydrous THF and stir at room temperature for 1 hour to form the activated carbamoyl-imidazole intermediate.
-
Add ethylamine (1.2 eq) to the reaction mixture and continue to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield benzyl N-ethylcarbamate.
Visualizing the Synthesis Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for carbamate synthesis and the underlying reaction mechanism.
Caption: General experimental workflow for carbamate synthesis.
Caption: Reaction mechanism for carbamate formation.
References
A Comparative Kinetic Analysis of 1-Piperidinecarbonyl Chloride in Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative kinetic analysis of 1-Piperidinecarbonyl chloride and its alternatives in reactions, particularly with amines, to form substituted ureas. Due to a lack of directly comparable kinetic data in the published literature for this compound, this guide presents data for analogous compounds and outlines a detailed experimental protocol for a head-to-head kinetic comparison.
Introduction to Acylating Agents for Urea Synthesis
The formation of a urea linkage is a cornerstone of many synthetic endeavors in medicinal chemistry and materials science. This compound, a disubstituted carbamoyl chloride, offers a stable and reactive precursor for the synthesis of N,N'-substituted ureas. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electron-donating piperidine ring and the electron-withdrawing chloride leaving group.
Alternative reagents for this transformation include other carbamoyl chlorides, isocyanates, and chloroformates (which form carbamates that can be subsequently converted to ureas). The choice of reagent can significantly impact reaction rates, substrate scope, and functional group tolerance.
Comparative Kinetic Data
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Carbamoyl Chloride Analogue | |||||
| N,N-Dimethylcarbamoyl chloride | Aniline | Benzene | Not Specified | 1.4 x 10⁻³ | [1] |
| Isocyanate Alternative | |||||
| Phenyl Isocyanate | Primary Amines | Water | 30 | Brønsted β value of 0.30 suggests low sensitivity to amine basicity. | [2] |
| Phenyl Isocyanate | Aliphatic Primary Amines | Not Specified | Not Specified | Reactions are extremely rapid, with half-lives on the order of milliseconds. | [3] |
| Chloroformate Analogue | |||||
| Ethyl Chloroformate | Aniline | Benzene | Not Specified | ~1.4 (estimated to be ~10³ times faster than N,N-dimethylcarbamoyl chloride) | [1] |
| Methyl Chloroformate | Various Aliphatic Amines | Acetonitrile | 25 | 10¹ - 10⁴ | [4] |
Key Observations:
-
Carbamoyl chlorides , such as the N,N-dimethyl analog, are generally less reactive towards amines than chloroformates. The reaction of N,N-dimethylcarbamoyl chloride with aniline is approximately three orders of magnitude slower than that of ethyl chloroformate under similar conditions[1].
-
Isocyanates are highly reactive, with reactions involving aliphatic amines being extremely fast[3]. The reaction of phenyl isocyanate with primary amines in water shows little dependence on the basicity of the amine, indicating a very reactive electrophile[2].
-
Chloroformates exhibit a wide range of reactivity, which is influenced by the nature of the ester group[4].
Reaction Mechanisms and Pathways
The reaction of this compound with a nucleophile, such as a primary amine, can proceed through different pathways depending on the solvent and the nucleophile's nature.
-
Nucleophilic Addition-Elimination: With strong nucleophiles like amines, the reaction typically follows a bimolecular, two-step addition-elimination mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion. This pathway is expected to follow second-order kinetics[5].
-
SN1-like Ionization Pathway: In highly polar, non-nucleophilic solvents, a unimolecular pathway may be favored. This involves the rate-determining ionization of the carbamoyl chloride to form a stabilized acylium-like cation, which is then rapidly captured by the nucleophile. Solvolysis studies of N,N-dialkylcarbamoyl chlorides provide evidence for this dissociative mechanism[5].
The following diagram illustrates the expected nucleophilic addition-elimination pathway for the reaction of this compound with a primary amine.
Caption: General mechanism for the reaction of this compound with a primary amine.
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for the reaction of this compound and its alternatives, a standardized experimental protocol is essential. UV-Visible spectrophotometry is a suitable technique for monitoring the reaction progress, particularly for fast reactions when coupled with a stopped-flow apparatus.
Objective: To determine the second-order rate constant for the reaction of an acylating agent (e.g., this compound) with a primary amine.
Materials:
-
This compound
-
Alternative acylating agents (e.g., N,N-diethylcarbamoyl chloride, phenyl isocyanate)
-
Primary amine (e.g., aniline or n-butylamine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Visible spectrophotometer (a stopped-flow instrument is recommended for fast reactions)
-
Thermostatted cell holder
-
Syringes for sample injection
Procedure (Stopped-Flow UV-Vis Spectroscopy):
-
Solution Preparation: Prepare stock solutions of the acylating agent and the amine in the chosen anhydrous solvent. A series of amine solutions with varying concentrations should be prepared, ensuring the amine is in pseudo-first-order excess (at least 10-fold) compared to the acylating agent.
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the product or disappearance of a reactant. If the reactants and products do not have a suitable chromophore, a derivatizing agent that reacts with the product to form a colored compound can be used in a quenching step.
-
Equilibrate the stopped-flow instrument and the cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the acylating agent solution and the other with the amine solution.
-
Rapidly mix the two solutions by triggering the instrument.
-
Record the change in absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential function.
-
Plot kobs versus the concentration of the amine. The slope of this linear plot will be the second-order rate constant (k₂).
-
Repeat the procedure for each acylating agent to be tested.
-
The following diagram outlines the general workflow for this kinetic experiment.
Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
Conclusion
While direct kinetic comparisons for this compound are sparse in the literature, analysis of analogous compounds provides valuable insights into its reactivity relative to other acylating agents. Carbamoyl chlorides are generally more stable and less reactive than isocyanates and chloroformates, which can be advantageous for controlling selectivity in complex syntheses. To make informed decisions, researchers should consider the trade-offs between reactivity, stability, and handling requirements of each class of reagent. The provided experimental protocol offers a robust framework for generating the specific kinetic data needed to optimize reaction conditions and select the most suitable acylating agent for a given application.
References
Safety Operating Guide
Proper Disposal of 1-Piperidinecarbonyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 1-Piperidinecarbonyl chloride is paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Summary of Key Hazard and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage.[1] |
| Primary Hazard | Corrosive |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water. |
| Hazardous Decomposition Products | Reacts with water to produce piperidine-1-carboxylic acid and hydrochloric acid. Combustion may produce oxides of carbon, nitrogen, and hydrogen chloride gas. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles or face shield, lab coat. |
| Spill Cleanup | Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. |
| Waste Disposal Method | Dispose of as hazardous waste in accordance with federal, state, and local environmental control regulations.[2] A laboratory-scale neutralization can be performed as a pre-treatment step. |
Experimental Protocol for Laboratory-Scale Neutralization
Before disposal, small quantities of this compound can be neutralized in the laboratory to a less hazardous form. This procedure should be performed with extreme caution in a chemical fume hood.
Objective: To hydrolyze this compound to the less reactive piperidine-1-carboxylic acid and neutralize the resulting hydrochloric acid.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (5-10%)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar and a cold 5-10% solution of sodium hydroxide in water into an ice bath. The volume of the NaOH solution should be in excess of what is required to neutralize the this compound and the resulting HCl.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring, cooled sodium hydroxide solution using a dropping funnel. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
Monitoring: Monitor the pH of the solution throughout the addition, ensuring it remains basic. If the solution becomes acidic, add more sodium hydroxide solution.
-
Completion: After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.
-
Final Check: Check the final pH of the solution to ensure it is neutral or slightly basic (pH 7-9).
-
Waste Collection: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal vendor. Do not pour the neutralized solution down the drain unless permitted by local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Federal and Local Regulations
The disposal of hazardous waste is regulated by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States.[2][3] However, state and local regulations can be more stringent.[2] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Personal protective equipment for handling 1-Piperidinecarbonyl chloride
Essential Safety and Handling Guide for 1-Piperidinecarbonyl Chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Chemical Overview and Hazards
This compound (CAS No: 13939-69-0) is a corrosive chemical that poses significant health risks upon exposure.[1][2] It is classified as causing severe skin burns and serious eye damage.[2][3][4] The signal word for this chemical is "Danger".[1][2][3]
Hazard Identification
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO[1][2] |
| Molecular Weight | 147.60 g/mol [1][2] |
| Appearance | Not specified, but likely a liquid based on density and boiling point |
| Boiling Point | 242 °C[1] |
| Density | 1.18 g/mL at 25 °C[1] |
| Flash Point | 110 °C (230 °F) - closed cup[1] |
| GHS Pictogram | GHS05 (Corrosion)[1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[2][3] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[1][5] Standard safety glasses are not sufficient.
-
Skin Protection :
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if there is a risk of inhalation.[3] A full-face respirator with appropriate cartridges (e.g., type ABEK (EN14387)) may be necessary for spill response.[5][6]
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Precautionary Measures:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Remove all unnecessary items from the work area.
-
Have a chemical spill kit readily available.
2. Handling the Chemical:
-
Don the appropriate PPE before handling the chemical container.
-
Carefully open the container, avoiding splashes.
-
Use only compatible equipment (e.g., glass, PTFE) for transferring the chemical.
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Store this compound in a locked, well-ventilated, dry area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]
Emergency Procedures
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[3][8]
-
Skin Contact : Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[3][8] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3][8]
-
Ingestion : Rinse mouth with water.[3][8] Do NOT induce vomiting.[3][8] Seek immediate medical attention.[8]
Spill and Disposal Plan
Spill Response:
A prompt and effective response is critical in the event of a spill.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[8]
-
Assess the Spill : Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Control and Contain :
-
Clean-up :
-
Decontaminate :
-
Wash the spill area thoroughly with soap and water.[13]
-
Place all contaminated materials, including PPE, into the hazardous waste container.
-
References
- 1. This compound 97 13939-69-0 [sigmaaldrich.com]
- 2. This compound | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound 97 13939-69-0 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. fishersci.com [fishersci.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
